Glutaric acid-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dideuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Deuterium-Labeled Glutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterium-labeled glutaric acid, a crucial isotopically labeled compound for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details the primary synthetic methodologies, provides comprehensive experimental protocols, and presents quantitative data to aid researchers in the successful preparation of this valuable molecule.
Introduction to Deuterium Labeling of Glutaric Acid
Glutaric acid (pentanedioic acid) is a five-carbon dicarboxylic acid that plays a role in certain metabolic pathways.[1] The incorporation of deuterium, a stable isotope of hydrogen, into the glutaric acid structure provides a powerful tool for researchers. The increased mass of deuterium allows for the differentiation of the labeled molecule from its endogenous, unlabeled counterpart in biological systems. This is particularly valuable in drug discovery and development for absorption, distribution, metabolism, and excretion (ADME) studies.[2] Deuterated standards are also essential for achieving high accuracy and precision in quantitative bioanalysis using mass spectrometry.[2]
The primary methods for synthesizing deuterium-labeled glutaric acid involve hydrogen-deuterium (H-D) exchange, synthesis from deuterated precursors, and catalytic deuteration. The choice of method depends on the desired level and position of deuterium incorporation, as well as the available starting materials and equipment.
Synthetic Methodologies
Hydrogen-Deuterium Exchange
Hydrogen-deuterium (H-D) exchange is a common and direct method for introducing deuterium into a molecule. For glutaric acid, the protons on the carbon atoms alpha to the two carboxylic acid groups (C2 and C4 positions) are acidic and can be exchanged for deuterium under appropriate conditions. This exchange is typically carried out in a deuterium-rich solvent, such as deuterium oxide (D₂O), and can be facilitated by acid or base catalysis.[3]
Base-catalyzed exchange is particularly effective for enolizable protons, such as those alpha to a carbonyl group. The use of a base, like pyridine, can significantly promote the H-D exchange reaction.[4] This method is advantageous for its simplicity and the ready availability of deuterium oxide.
Synthesis from Deuterated Precursors
Another versatile approach is to synthesize glutaric acid from starting materials that already contain deuterium. This method allows for the precise placement of deuterium atoms within the molecule. Several well-established synthetic routes for unlabeled glutaric acid can be adapted for this purpose.[5][6] For instance, the hydrolysis of a deuterated trimethylene cyanide or the oxidation of a deuterated cyclopentanone can yield the corresponding deuterated glutaric acid. While this method offers excellent control over the labeling pattern, it may require the synthesis of the deuterated precursor, which can be a multi-step process.
Catalytic Deuteration
Catalytic deuteration involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the addition of deuterium across unsaturated bonds or to promote H-D exchange.[7][8] For the synthesis of deuterated glutaric acid, one could envision the catalytic deuteration of glutaconic acid, an unsaturated analogue of glutaric acid. This would result in the addition of deuterium across the double bond, yielding glutaric acid-d₂. Additionally, certain palladium catalysts can activate C-H bonds and promote their exchange with deuterium from D₂O.[9]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of deuterium-labeled glutaric acid via base-catalyzed hydrogen-deuterium exchange. This method is chosen for its relative simplicity and accessibility.
Method: Base-Catalyzed Hydrogen-Deuterium Exchange for the Synthesis of Glutaric Acid-2,2,4,4-d₄
Materials:
-
Glutaric acid (C₅H₈O₄)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Pyridine-d₅ (C₅D₅N, 99.5 atom % D)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of glutaric acid in 50 mL of deuterium oxide.
-
Addition of Catalyst: To this solution, add 5.0 mL of pyridine-d₅. The pyridine-d₅ acts as a base catalyst to facilitate the deprotonation and subsequent deuteration of the alpha-hydrogens.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Allow the reaction to proceed under reflux for 48 hours.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture, removing the solvent under vacuum, and analyzing the residue by ¹H NMR spectroscopy to observe the disappearance of the signals corresponding to the alpha-protons.
-
Work-up: After 48 hours, cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate groups and quench the catalytic activity of pyridine.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with three 50 mL portions of dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude deuterated glutaric acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot water to obtain pure glutaric acid-2,2,4,4-d₄.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of glutaric acid-2,2,4,4-d₄ via the base-catalyzed H-D exchange method.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | Glutaric Acid |
| Amount of Starting Material | 5.0 g |
| Deuterium Source | Deuterium Oxide (D₂O) |
| Catalyst | Pyridine-d₅ |
| Reaction Time | 48 hours |
| Reaction Temperature | 100-110 °C |
| Typical Yield | 4.5 - 4.8 g (88 - 94%) |
Table 2: Isotopic Purity Analysis
| Analytical Method | Result |
| Mass Spectrometry (MS) | |
| Molecular Ion (M+H)⁺ of unlabeled | m/z 133.0495 |
| Molecular Ion (M+D)⁺ of labeled | m/z 137.0744 |
| Isotopic Enrichment | > 98% d₄ |
| ¹H NMR Spectroscopy | |
| Integration of α-CH₂ protons (unlabeled) | 2H |
| Integration of α-CD₂ protons (labeled) | < 0.04H |
| Deuterium Incorporation | > 98% at C2 and C4 |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of deuterium-labeled glutaric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of Glutaric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of glutaric acid-d2. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the physical and chemical characteristics of this deuterated organic acid. It also outlines detailed experimental protocols for its analysis and stability assessment and presents a visualization of its metabolic context.
Core Chemical Properties
This compound, a deuterated form of glutaric acid, is a C5 dicarboxylic acid. It serves as a valuable tool in metabolic research, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The introduction of deuterium isotopes can also be used to trace the metabolic fate of glutaric acid in biological systems.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound and its related isotopologue, glutaric acid-d4. For comparative purposes, data for non-deuterated glutaric acid is also included.
| Property | This compound | Glutaric Acid-d4 | Glutaric Acid (non-deuterated) |
| Synonyms | Pentanedioic-3,3-d2 Acid | Glutaric acid-2,2,4,4-d4 | Pentanedioic acid, 1,3-Propanedicarboxylic acid |
| Molecular Formula | C₅H₆D₂O₄ | C₅H₄D₄O₄ | C₅H₈O₄ |
| Molecular Weight | 134.13 g/mol | 136.14 g/mol [2] | 132.12 g/mol [3] |
| CAS Number | 43087-19-0 | 19136-99-3[2] | 110-94-1[3][4] |
| Appearance | White crystalline solid | White crystalline solid | Colorless crystals or white solid[5] |
| Melting Point | Not specified | 95 - 98 °C | 95 to 98 °C[3] |
| Boiling Point | Not specified | 200 °C at 20 mmHg | 200 °C at 20 mmHg[3] |
| Water Solubility | Soluble | Soluble | Over 50% (w/w)[3] |
| pKa1 | Not specified | Not specified | ~4.34 |
| pKa2 | Not specified | Not specified | ~5.27 |
Stability Profile
General Stability: Glutaric acid is chemically stable under standard ambient conditions (room temperature).[6] For long-term storage, it is recommended to store glutaric acid-d4 at room temperature, away from light and moisture.[2] One supplier of this compound suggests storage at 4°C for up to 2 years for the solid form, and in solvent at -80°C for 6 months or -20°C for 1 month.[7]
Incompatibilities: Glutaric acid is incompatible with strong oxidizing agents, bases, and reducing agents.
Thermal Stability: Studies on glutaric acid as a phase change material have shown it to have prolonged thermal stability after numerous thermal cycles.[8] A thermogravimetric analysis (TGA) of glutaric acid showed the first mass loss occurring at 101.53°C.[9]
Hydrolytic Stability: As a dicarboxylic acid, glutaric acid can undergo hydrolysis, particularly under harsh acidic or basic conditions, although it is generally stable in aqueous solutions near neutral pH.[10]
Photostability: Specific photostability studies on this compound were not found. However, as a saturated aliphatic dicarboxylic acid, significant degradation upon exposure to light is not expected under normal laboratory conditions.
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for the analysis and stability testing of this compound. These protocols are based on established methods for similar compounds and should be validated for the specific application.
Quantification by LC-MS/MS
This protocol describes a general method for the quantification of glutaric acid in biological fluids, which can be adapted for this compound.
Objective: To accurately measure the concentration of this compound in a given sample matrix.
Methodology:
-
Sample Preparation:
-
To a known volume of the sample (e.g., plasma, urine), add an internal standard (a different isotopologue of glutaric acid, e.g., ¹³C-glutaric acid).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) and vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Dissolve this compound in a solution of a strong acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of a strong base (e.g., 0.1 M NaOH) and incubate at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 100-120°C).
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Sample Analysis:
-
At various time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Analyze the samples using a stability-indicating method, typically a gradient HPLC method with UV and/or mass spectrometric detection, to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS.
-
Assessment of H/D Exchange Stability
This protocol is crucial to ensure the isotopic label is stable under experimental conditions.
Objective: To determine the rate of deuterium-to-hydrogen (D/H) back-exchange for this compound in a relevant medium.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline at a specific pH, cell culture medium, or plasma).
-
-
Incubation:
-
Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates D/H back-exchange.
-
-
Data Interpretation:
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
-
Biological Context and Signaling Pathways
Glutaric acid is a key intermediate in the catabolism of the amino acids lysine and tryptophan.[3] Defects in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, lead to the genetic disorder glutaric aciduria type I, characterized by the accumulation of glutaric acid and its metabolites.[11]
The following diagram illustrates the metabolic pathway in which glutaric acid is involved.
Caption: Metabolic pathway showing the role of glutaric acid in amino acid catabolism.
Conclusion
This compound is a stable and valuable tool for researchers in the fields of metabolism, pharmacology, and drug development. Its chemical properties are largely similar to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an internal standard and tracer. While specific quantitative stability data is limited, the provided protocols offer a robust framework for its analysis and for conducting stability assessments tailored to specific research needs. Understanding its role in the catabolism of lysine and tryptophan is crucial for its application in studying metabolic disorders like glutaric aciduria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutaric acid (2,2,4,4-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-3106-5 [isotope.com]
- 3. Glutaric acid - Wikipedia [en.wikipedia.org]
- 4. Glutaric acid, 99%, COA, Certificate of Analysis, 110-94-1, G 1375 [ottokemi.com]
- 5. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. valsynthese.ch [valsynthese.ch]
- 7. This compound (glutaric acid d2) | 稳定同位素 | CAS 43087-19-0 | 美国InvivoChem [invivochem.cn]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage of Glutaric acid-d2
An In-depth Technical Guide to the Handling and Storage of Glutaric acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and use of this compound (Deuterated Glutaric Acid). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining sample integrity, and achieving reliable experimental outcomes. This compound is the deuterium-labeled form of glutaric acid, an intermediate in the catabolism of lysine and tryptophan.[1] It is commonly used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]
Physicochemical Properties
This compound shares its primary chemical properties with its non-labeled counterpart, but with a higher molecular weight due to the presence of deuterium atoms.
| Property | Data | Reference |
| Molecular Formula | C₅H₆D₂O₄ | [2] |
| Molecular Weight | 134.13 g/mol | [2] |
| Appearance | White to off-white solid/colorless crystals | [3][4] |
| Melting Point | 92 - 99 °C | [3] |
| Boiling Point | 302 - 304 °C | [3][4] |
| Solubility | Soluble in water (>50% w/w), alcohol, ether, and chloroform | [5][6] |
| Stability | Stable under recommended storage conditions | [3][7] |
| LogP | -1.04 | [2] |
Safe Handling and Personal Protective Equipment (PPE)
Safe handling practices are essential to minimize exposure and prevent contamination. Glutaric acid is classified as an irritant, particularly to the eyes, skin, and respiratory system.[8][9]
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a fume hood, to minimize inhalation of dust or vapors.[10][11]
-
Avoid formation of dust and aerosols.[8]
-
Ground all equipment containing the material to prevent electrostatic discharge.[10]
-
Wash hands thoroughly after handling and before breaks.[10][12]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary. | [8][11] |
| Skin Protection | Protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique. Wear suitable protective clothing to prevent skin exposure. | [7][8][12] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, use a NIOSH- or CEN-approved respirator. | [8][12] |
Storage, Stability, and Incompatibilities
Proper storage is critical for maintaining the chemical integrity and stability of this compound.
Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8][12] Protect from moisture and light.[11]
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Stability and Incompatibilities:
-
Stability: The compound is stable under recommended storage conditions.[3][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reducing agents.[3][7][11]
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) can form.[8][11]
Emergency and Disposal Procedures
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment as required, including respiratory protection. Avoid breathing dust.[11][12]
-
Containment: Sweep or shovel the spilled solid material into a suitable, closed container for disposal. Avoid creating dust.[8][11]
-
Cleaning: Clean the affected area thoroughly. Do not let the product enter drains.[8][10]
Disposal: Dispose of the material and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]
Experimental Protocols and Workflows
This compound is primarily used as an internal standard in mass spectrometry-based quantification. The following is a generalized protocol for its preparation and use.
Protocol: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol, or sterile water)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening.
-
In a well-ventilated area (fume hood), weigh out the required amount of this compound powder using an analytical balance. (e.g., for 10 mL of a 10 mM solution, weigh 13.41 mg).
-
Transfer the powder to a volumetric flask of the desired volume.
-
Add a portion of the chosen solvent to the flask and gently swirl to dissolve the solid completely. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the final volume mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots as recommended in the table above.
-
Workflow for Sample Analysis using Internal Standard:
Caption: Workflow for using this compound as an internal standard.
Biological Context: Glutaric Acid Metabolism
Glutaric acid is a key intermediate in the mitochondrial catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[13][14] A deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) leads to a metabolic disorder known as Glutaric Acidemia Type I (GA-I).[15][16] This deficiency causes the accumulation of glutaric acid and its derivatives, which can be neurotoxic and lead to severe brain injury.[14][15]
Caption: Simplified metabolic pathway of Glutaric Acid in relation to GA-I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (glutaric acid d2) | 稳定同位素 | CAS 43087-19-0 | 美国InvivoChem [invivochem.cn]
- 3. fishersci.com [fishersci.com]
- 4. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glutaric acid [chembk.com]
- 6. Glutaric acid - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. multichemindia.com [multichemindia.com]
- 11. isotope.com [isotope.com]
- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 13. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I [jci.org]
Navigating the Analytical Landscape of Deuterated Compounds: A Technical Guide to Glutaric Acid-d2 Certification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential information typically found in a Certificate of Analysis (CoA) for Glutaric acid-d2. In the fast-paced world of scientific research and pharmaceutical development, the quality and characterization of internal standards are paramount for accurate quantification. This document serves as a detailed reference for understanding the critical quality attributes of this compound and the methodologies employed to certify its purity and isotopic enrichment.
Data Presentation: A Typical Certificate of Analysis
A Certificate of Analysis for a deuterated standard like this compound is a formal document that guarantees the identity and quality of the product. The following tables summarize the quantitative data that would be presented in a typical CoA, based on industry standards and information from reference materials.
Table 1: Product Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 43087-19-0 |
| Molecular Formula | C₅H₆D₂O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
| Storage | Store at 2-8°C, protect from moisture |
Table 2: Quality Control Data
| Analytical Test | Method | Result |
| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry or ¹H NMR | ≥99 atom % D |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |
| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Meets USP <467> requirements |
| Water Content (by Karl Fischer) | Karl Fischer Titration | ≤0.5% |
| Elemental Analysis | Combustion Analysis | Within ±0.4% of theoretical values |
Experimental Protocols: The Methodologies Behind the Data
The accuracy and reliability of the data presented in a CoA are directly dependent on the robustness of the experimental protocols used for analysis. Deuterated standards are crucial for precise measurements in various analytical applications, including drug metabolism and pharmacokinetic (DMPK) studies.[1] The following sections detail the typical methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of a compound by separating it from any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is commonly used for the analysis of organic acids.[2]
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent like acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm is suitable for glutaric acid, which lacks a strong chromophore.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent and injected into the system.
-
Quantification: The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the chemical purity.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Isotopic Purity and Identity
Mass spectrometry and NMR spectroscopy are powerful tools for confirming the isotopic enrichment and verifying the chemical structure of deuterated compounds.
-
Mass Spectrometry (GC-MS or LC-MS):
-
Principle: This technique separates ions based on their mass-to-charge ratio. For this compound, the molecular ion peak will be shifted by +2 mass units compared to the unlabeled glutaric acid. Isotope dilution mass spectrometry is a common application for quantification.[3]
-
Sample Preparation: The sample is introduced into the mass spectrometer, often after chromatographic separation. Derivatization may be employed to improve volatility for GC-MS analysis.
-
Analysis: The relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic purity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Principle: ¹H NMR provides detailed information about the structure of a molecule by analyzing the magnetic properties of hydrogen nuclei. In this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity.
-
Solvent: A deuterated solvent such as D₂O or DMSO-d₆ is used to dissolve the sample.
-
Analysis: The integration of the remaining proton signals is compared to an internal standard or to the theoretical integration values for the non-deuterated positions to confirm the structure and estimate the degree of deuteration. The chemical shifts of glutaric acid in D₂O have been reported.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify any volatile organic compounds that may be present as residues from the synthesis process.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a stationary phase suitable for separating volatile organic compounds.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A programmed temperature ramp is used to elute the solvents in order of their boiling points.
-
Detection: The mass spectrometer identifies the individual solvents based on their unique mass spectra.
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a known internal standard.
Visualizing the Certification Workflow
The following diagram illustrates the logical workflow for the certification of a deuterated standard like this compound, from material synthesis to the final issuance of the Certificate of Analysis.
Caption: Workflow for the Certification of this compound.
This comprehensive guide provides researchers and scientists with the necessary technical information to understand and evaluate the quality of this compound based on its Certificate of Analysis. The detailed experimental protocols and the visualized workflow offer a transparent view of the rigorous process involved in certifying a high-purity deuterated internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0000661) [hmdb.ca]
Isotopic Purity of Glutaric Acid-d2 for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Glutaric acid-d2, a critical internal standard for mass spectrometry-based quantitative analysis. This document details the importance of isotopic purity, methods for its determination, and its application in experimental workflows.
Introduction to Isotopic Purity in Mass Spectrometry
In quantitative mass spectrometry, particularly in pharmacokinetic, metabolomic, and clinical chemistry assays, stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and precise results. Deuterium-labeled compounds, such as this compound, are chemically identical to the analyte of interest but have a distinct, higher mass. This property allows them to be distinguished by a mass spectrometer, enabling correction for variability in sample preparation, matrix effects, and instrument response.
The effectiveness of a SIL internal standard is fundamentally dependent on its isotopic purity . Isotopic purity refers to the proportion of the labeled compound that contains the desired number of isotopic labels. For this compound, this means the percentage of molecules that contain exactly two deuterium atoms. The presence of isotopologues with fewer or more deuterium atoms (d0, d1, d3, etc.) can interfere with the accurate quantification of the target analyte. Therefore, rigorous assessment of isotopic purity is a critical quality control step.
Synthesis of this compound
While several methods exist for the synthesis of unlabeled glutaric acid, the synthesis of this compound typically involves the introduction of deuterium at the α-positions to the carboxylic acids, which contain acidic protons. One common approach is through hydrogen-deuterium (H/D) exchange reactions catalyzed by an acid or a base in a deuterium-rich solvent like deuterium oxide (D₂O).
A representative synthesis strategy could involve the base-catalyzed H/D exchange of glutaric acid. The two methylene groups adjacent to the carboxyl groups (C2 and C4) are susceptible to deprotonation and subsequent deuteration.
Representative Synthetic Protocol: Base-Catalyzed H/D Exchange
-
Dissolution: Dissolve glutaric acid in a solution of a strong base (e.g., sodium deuteroxide, NaOD) in deuterium oxide (D₂O).
-
Heating: Heat the mixture under reflux for a prolonged period to facilitate the enolization and subsequent deuteration of the α-protons.
-
Acidification: After the reaction is complete, cool the mixture and acidify with a deuterated acid (e.g., DCl in D₂O) to protonate the carboxylate groups.
-
Extraction: Extract the deuterated glutaric acid into an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization.
The efficiency of deuteration and the resulting isotopic distribution would need to be carefully monitored and optimized by adjusting reaction time, temperature, and the concentration of the base.
Quantitative Data on Isotopic Purity
The isotopic purity of a commercially available or synthesized batch of this compound is determined by analyzing the relative abundance of its isotopologues. While a specific Certificate of Analysis for this compound with detailed isotopic distribution is not publicly available, we can present representative data based on a similar deuterated dicarboxylic acid, Glutaric acid-d4, and a carbon-13 labeled version. Commercial suppliers of stable isotope-labeled compounds typically provide a Certificate of Analysis with this information.
Table 1: Representative Isotopic Purity Data for Isotopically Labeled Glutaric Acid Analogs
| Isotopologue | Description | Glutaric acid-d4 (Representative) | Glutaric Acid-1,5-¹³C₂ (Actual)[1] |
| d0 / ¹²C₂ | Unlabeled | < 1% | < 0.1% |
| d1 / ¹³C₁ | Incompletely Labeled | < 1% | < 0.1% |
| d2 / ¹³C₂ | Target Labeled | N/A | ≥ 99.9% |
| d3 | Over-labeled/Impurity | < 1% | N/A |
| d4 | Target Labeled | ≥ 98% | N/A |
Note: The data for Glutaric acid-d4 is representative of typical commercial specifications. The data for Glutaric Acid-1,5-¹³C₂ is from a Certificate of Analysis and demonstrates the high isotopic purity achievable.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is most commonly performed using high-resolution mass spectrometry (HRMS), either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Experimental Workflow for Isotopic Purity Analysis
The general workflow involves separating the deuterated compound from potential impurities and then analyzing the mass-to-charge ratio of the ions to determine the distribution of isotopologues.
Workflow for Isotopic Purity Determination of this compound.
Detailed Methodology: LC-HRMS for Isotopic Purity
This protocol is a representative method for the analysis of the isotopic purity of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
- Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable. Alternatively, for this polar analyte, a HILIC column could be employed.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example:
- 0-1 min: 2% B
- 1-5 min: 2% to 98% B
- 5-7 min: 98% B
- 7-7.1 min: 98% to 2% B
- 7.1-10 min: 2% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Scan Mode: Full scan from m/z 100 to 200.
- Resolution: ≥ 70,000 FWHM to resolve the isotopic peaks.
- Capillary Voltage: 3.0 kV.
- Sheath Gas Flow Rate: 35 units.
- Auxiliary Gas Flow Rate: 10 units.
- Capillary Temperature: 320 °C.
4. Data Analysis:
- Extract the ion chromatograms for the [M-H]⁻ ions of the expected isotopologues:
- d0 (unlabeled): m/z 131.0344
- d1: m/z 132.0407
- d2 (target): m/z 133.0470
- Integrate the peak areas for each extracted ion chromatogram.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
Application of this compound as an Internal Standard
This compound is frequently used as an internal standard for the quantification of endogenous glutaric acid and related metabolites in biological matrices. This is particularly important in the diagnosis and monitoring of inherited metabolic disorders such as Glutaric Aciduria Type I, where elevated levels of glutaric acid are observed.
Workflow for Analyte Quantification using this compound
References
commercial sources of Glutaric acid-d2
An In-Depth Technical Guide to Commercial Sources and Applications of Glutaric Acid-d2
Introduction
Deuterated glutaric acid, specifically this compound, serves a critical role in clinical diagnostics and metabolic research. Its primary application is as an internal standard for the quantitative analysis of glutaric acid in biological samples. This is particularly important for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder. By introducing a known quantity of the stable isotope-labeled standard, researchers and clinicians can accurately measure the concentration of the endogenous analyte using mass spectrometry, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the , its key specifications, and a detailed experimental protocol for its use.
Commercial Sources and Specifications
The selection of a suitable this compound standard is critical for assay accuracy and reproducibility. Key parameters to consider include isotopic purity (the percentage of the deuterated form) and chemical purity. The following table summarizes the offerings from prominent commercial suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Formulation |
| Cambridge Isotope Laboratories, Inc. | Glutaric acid-2,2,4,4-d4 | DLM-368-1 | 98% | 98% | Solid |
| Toronto Research Chemicals | Glutaric Acid-d4 | G600002 | 98.4% | Not Specified | Solid |
| Sigma-Aldrich (Merck) | Glutaric acid-d4 | 741679 | 98 atom % D | 98% (CP) | Solid |
Experimental Protocol: Quantification of Glutaric Acid in Urine
The following is a representative protocol for the use of this compound as an internal standard in the analysis of urinary glutaric acid by Gas Chromatography-Mass Spectrometry (GC-MS). This method is commonly employed in newborn screening and clinical chemistry laboratories.
3.1 Materials and Reagents
-
This compound (Internal Standard)
-
Urine samples (patient and control)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a capillary column (e.g., DB-5ms)
3.2 Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine, add a precise volume of the this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 50 µL of concentrated HCl. This step protonates the organic acids for efficient extraction.
-
Extraction: Add 2 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50 °C.
-
Derivatization: To the dried residue, add 100 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 70 °C for 60 minutes. This step converts the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives, which are suitable for GC-MS analysis.
3.3 GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Gas Chromatography: Use a temperature program that effectively separates the TMS-derivatized glutaric acid from other components in the sample. A typical program might start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.
-
Glutaric acid-TMS derivative: Monitor ions such as m/z 261 and 247.
-
This compound-TMS derivative: Monitor the corresponding shifted ions, for example, m/z 263 and 249.
-
3.4 Quantification
The concentration of glutaric acid in the original urine sample is calculated by comparing the peak area ratio of the endogenous glutaric acid to the this compound internal standard against a calibration curve prepared with known concentrations of glutaric acid.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.
Caption: Experimental workflow for glutaric acid quantification.
Caption: Logic of quantification using an internal standard.
Glutaric Acid-d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of glutaric acid-d2, a crucial tool in the study and diagnosis of glutaric aciduria type I (GA-I), an inherited metabolic disorder. This document details its chemical properties, its application in experimental protocols, and the metabolic pathways it helps to elucidate.
Core Data Presentation
This compound, more specifically designated as glutaric acid-2,2,4,4-d4, is a stable isotope-labeled internal standard used for the accurate quantification of glutaric acid in biological samples. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Glutaric acid-2,2,4,4-d4 | [1][2][3] |
| Synonyms | Pentanedioic-2,2,4,4-d4 Acid | [1] |
| Labeled CAS Number | 19136-99-3 | [1][2][3] |
| Unlabeled CAS Number | 110-94-1 | [1][3] |
| Molecular Formula | C5H4D4O4 | [2] |
| Molecular Weight | 136.14 g/mol | [2][3][4] |
Metabolic Pathway of Lysine and Tryptophan Catabolism
Glutaric acid is an intermediate in the catabolism of the amino acids lysine and tryptophan. In individuals with Glutaric Aciduria Type I, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid and its derivatives, causing neurotoxicity. The simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of lysine and tryptophan catabolism.
Experimental Protocols
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the quantification of glutaric acid in biological fluids such as urine and plasma.
Experimental Workflow: Quantification of Glutaric Acid
The general workflow for the analysis of glutaric acid using a stable isotope-labeled internal standard is depicted below.
Caption: General experimental workflow for glutaric acid quantification.
Detailed Methodology: Isotope Dilution Mass Spectrometry
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
1. Sample Preparation:
-
Urine: Centrifuge a urine sample to remove any particulate matter.
-
Plasma/Serum: Precipitate proteins using a suitable solvent (e.g., acetonitrile) and centrifuge to obtain the supernatant.
2. Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Add a precise volume of the this compound internal standard solution to a measured volume of the biological sample (urine supernatant or protein-free plasma).
3. Extraction:
-
Liquid-Liquid Extraction: Acidify the sample with HCl and extract the organic acids with a solvent such as ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to isolate the organic acids from the sample matrix. Elute the acids and evaporate the eluent to dryness.
4. Derivatization:
-
To improve volatility and chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS), the dried extract is derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
5. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Temperature Program: Implement a temperature gradient to separate the analytes of interest.
-
-
Mass Spectrometer (MS):
-
Ionization: Use Electron Ionization (EI).
-
Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both native glutaric acid and this compound.
-
6. Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of unlabeled glutaric acid and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of the analyte (native glutaric acid) to the peak area of the internal standard (this compound) for both the standards and the unknown samples.
-
Determine the concentration of glutaric acid in the biological samples by interpolating their peak area ratios on the calibration curve.
This technical guide provides a foundational understanding of this compound for its application in a research and clinical diagnostic setting. For specific applications, further optimization of the described protocols is recommended.
References
An In-depth Technical Guide to the Solubility of Glutaric Acid-d2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide summarizes the known qualitative and quantitative solubility of glutaric acid in a range of organic solvents. Furthermore, it provides detailed experimental protocols for three common methods of solubility determination: the Gravimetric Shake-Flask Method, the Laser Monitoring Technique, and the Dynamic Method for Solid-Liquid Equilibrium. These protocols are intended to empower researchers to determine the precise solubility of Glutaric acid-d2 in their specific solvent systems of interest. Visual diagrams are included to illustrate a general experimental workflow and the key factors influencing solubility.
Solubility Profile of Glutaric Acid
Glutaric acid is a dicarboxylic acid, and its solubility is largely dictated by the presence of two polar carboxylic acid groups capable of forming hydrogen bonds.[1] This results in high solubility in polar solvents and limited solubility in non-polar solvents.[1]
Qualitative Solubility Data
The following table summarizes the qualitative solubility of unlabeled glutaric acid in various organic solvents based on available literature. This provides a general guideline for solvent selection.
| Organic Solvent | Polarity | Qualitative Solubility of Glutaric Acid |
| Methanol | Polar Protic | Soluble[1] |
| Ethanol | Polar Protic | Soluble[1] |
| Acetone | Polar Aprotic | Soluble |
| Ether | Polar Aprotic | Soluble[1] |
| Chloroform | Non-polar | Soluble |
| Benzene | Non-polar | Soluble |
| Petroleum Ether | Non-polar | Slightly Soluble |
Factors Influencing Solubility
The solubility of dicarboxylic acids like glutaric acid is a multifactorial property. The interplay of solvent and solute characteristics, along with external conditions, dictates the extent of dissolution. The following diagram illustrates these relationships.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, experimental determination is necessary. The following sections detail established methodologies.
General Experimental Workflow
The determination of solubility for a solid compound in a liquid solvent generally follows a consistent workflow, regardless of the specific analytical technique employed. The diagram below outlines these fundamental steps.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3][4] It involves creating a saturated solution and quantifying the dissolved solute by weight after solvent evaporation.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the sealed container in a constant temperature bath equipped with a shaker or rotator. Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[2]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution). Immediately filter the supernatant using a syringe filter that is compatible with the solvent to remove any remaining solid particles.[2]
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish and record the total weight.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.
-
Place the dish containing the dry solute in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[1]
-
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish).
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute).
-
Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
-
Laser Monitoring Technique
This is a dynamic or synthetic method that determines the temperature at which a known concentration of a solid dissolves completely in a solvent.[5] It is often faster than the shake-flask method.
Methodology:
-
Sample Preparation: A precise amount of this compound is added to a known volume of the organic solvent in a transparent, sealed vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Monitoring: The solution is slowly heated at a controlled rate while being continuously stirred. A laser beam is passed through the solution, and a detector measures the light transmission.
-
Dissolution Point Determination: As the temperature increases, the solid solute dissolves, and the solution becomes clearer, leading to an increase in light transmission. The temperature at which all the solid has just dissolved, indicated by a sharp and stable increase in light transmission to a maximum, is recorded as the dissolution temperature for that specific concentration.
-
Data Collection: The experiment is repeated with different known concentrations of this compound in the same solvent to obtain a series of dissolution temperatures.
-
Solubility Curve: The solubility is then plotted as a function of temperature, providing a solubility curve for this compound in the specific solvent.
Dynamic Method for Solid-Liquid Equilibrium
The dynamic method is another approach to determine the solid-liquid equilibrium (SLE) phase diagram.[6] It involves observing the phase transition of a mixture with a known composition upon heating or cooling.
Methodology:
-
Sample Preparation: A series of samples with different, precisely known mole fractions of this compound in the chosen organic solvent are prepared.
-
Thermal Analysis: Each sample is subjected to a controlled temperature program (heating and cooling cycles) in an instrument such as a differential scanning calorimeter (DSC).
-
Phase Transition Detection:
-
Heating: The sample is heated at a constant rate, and the temperature at which the last crystal of the solute dissolves is determined. This is often observed as the end of a melting peak in the DSC thermogram. This temperature corresponds to a point on the liquidus line of the phase diagram.
-
Cooling: Alternatively, the saturated solution can be cooled at a controlled rate, and the temperature at which the first crystals appear (the cloud point) is detected.
-
-
Phase Diagram Construction: By repeating this process for all the prepared samples, a series of temperature-composition data points are generated. These points are then plotted to construct the solid-liquid equilibrium phase diagram, from which the solubility at any given temperature within the experimental range can be determined.[6]
References
In-Depth Technical Guide: Safety Data for Glutaric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Glutaric acid-d2. The information is compiled from various safety data sheets and toxicological studies, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for safe handling and use. Where specific data for the deuterated form is unavailable, data for glutaric acid is provided as a close proxy.
Chemical Identification and Physical Properties
This compound is a deuterated form of glutaric acid, an alpha,omega-dicarboxylic acid. The deuteration is typically at specific positions to aid in metabolic or mechanistic studies. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| Chemical Name | Glutaric acid (2,2,4,4-D4, 98%) | [1] |
| Synonyms | Pentanedioic acid-d2, 1,5-Pentanedioic acid-d2, 1,3-Propanedicarboxylic acid-d2 | [2] |
| CAS Number (Unlabeled) | 110-94-1 | [1][3] |
| CAS Number (Labeled, 2,2,4,4-D4) | 19136-99-3 | [1] |
| Molecular Formula | C5H6D2O4 | [4] |
| Molecular Weight | 134.13 g/mol | [4] |
| Appearance | Colorless crystals or white solid.[2][3] | |
| Melting Point | 95 - 98 °C (for unlabeled glutaric acid).[5][6] | |
| Boiling Point | 200 °C at 20 mmHg (for unlabeled glutaric acid).[5] | |
| Solubility | Soluble in water (over 50% w/w), alcohol, and ether.[2][7][8][9] Slightly soluble in petroleum ether.[2] |
Hazard Identification and Classification
Glutaric acid is classified as an irritant, particularly to the eyes. The following table summarizes the GHS hazard classification.
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Toxicological Data
The toxicological data for glutaric acid is primarily based on studies with the non-deuterated form.
| Test | Species | Route | Value |
| Acute Oral Toxicity (LD50) | Mouse | Oral | 6000 mg/kg |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 20000 mg/kg |
| No Observed Adverse Effect Level (NOAEL) - Repeated Dose Oral Toxicity | Rat (female) | Oral | 980 mg/kg |
| No Observed Adverse Effect Level (NOAEL) - Repeated Dose Oral Toxicity | Rat (male) | Oral | 1720 mg/kg |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for understanding and interpreting the safety data. The following are outlines of standard protocols used for evaluating the safety of chemicals like glutaric acid.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.
Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[10][11] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Procedure Outline:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle if necessary) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[10][12]
-
Exposure: The dressing is left in place for 4 hours.[10]
-
Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[12] If effects persist, observations can be extended up to 14 days.[10]
-
Scoring: The reactions are scored according to a standardized scale (e.g., Draize scoring system).
Acute Eye Irritation/Corrosion (Draize Test)
This test evaluates the potential of a substance to cause irritation or damage to the eye.
Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye serves as a control.[13][14] The eyes are then examined for any signs of irritation to the cornea, iris, and conjunctiva.[13][14]
Procedure Outline:
-
Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.
-
Instillation: 0.1 g of the solid test substance is placed into the conjunctival sac of one eye.[13] The eyelids are gently held together for about one second to prevent loss of the substance.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[13][14]
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using the Draize scoring system.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.[15][16]
Principle: Groups of animals of a single sex (usually females) are dosed in a stepwise manner using a set of fixed doses (5, 50, 300, and 2000 mg/kg).[17][18] The initial dose is selected based on a sighting study and is expected to produce some signs of toxicity without mortality.[17][18]
Procedure Outline:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used. Animals are fasted prior to dosing.[17][19]
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[18]
-
Main Study: A group of at least 5 female animals is dosed at the selected starting dose.[18]
-
Dosing: The substance is administered as a single oral dose by gavage.[17]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[18]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[17]
-
Dose Adjustment: Depending on the outcome (no effect, toxicity, or mortality), the dose for the next group of animals is adjusted up or down from the fixed dose levels. This continues until the dose causing evident toxicity or no more than one death is identified.[18]
Handling and Safety Precautions
Engineering Controls:
-
Use in a well-ventilated area.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Handling:
-
Avoid contact with skin and eyes.[10]
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Visualized Safety Workflow
The following diagram illustrates a general workflow for the safety assessment of a chemical like this compound.
Caption: A workflow for the safety assessment of a chemical substance.
References
- 1. Glutaric acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. GLUTARIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (glutaric acid d2) | 稳定同位素 | CAS 43087-19-0 | 美国InvivoChem [invivochem.cn]
- 5. 110-94-1 CAS MSDS (Glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Glutaric Acid [bayvillechemical.net]
- 7. collegedunia.com [collegedunia.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. testbook.com [testbook.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 16. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 19. scribd.com [scribd.com]
An In-depth Technical Guide to the Natural Abundance of Glutaric Acid Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of glutaric acid, detailing the foundational principles and analytical methodologies pertinent to its study. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research, offering both theoretical knowledge and practical guidance for the isotopic analysis of this key dicarboxylic acid.
Introduction to Glutaric Acid and its Isotopes
Glutaric acid (pentanedioic acid) is a five-carbon dicarboxylic acid that serves as a crucial intermediate in the metabolism of the amino acids lysine and tryptophan.[1] The study of its isotopic composition is of significant interest in metabolomics, particularly in the diagnosis and monitoring of inherited metabolic disorders such as glutaric aciduria type I, where elevated levels of glutaric acid are a key biomarker.[1][2] Understanding the natural abundance of its constituent isotopes is fundamental for the application of isotope dilution mass spectrometry, a gold-standard analytical technique for its precise quantification in biological matrices.
The isotopic composition of glutaric acid is determined by the natural abundance of the stable isotopes of its elemental constituents: carbon, hydrogen, and oxygen. Isotopic fractionation can occur during biological and chemical processes, leading to slight variations in the isotopic ratios of glutaric acid from different sources.
Natural Abundance of Constituent Isotopes
The natural isotopic abundance of an element refers to the percentage of each of its stable isotopes found in nature. For glutaric acid (C₅H₈O₄), the relevant elements are carbon, hydrogen, and oxygen.
Carbon Isotopes
Carbon has two stable isotopes, ¹²C and ¹³C. The vast majority of carbon in the environment is ¹²C.
| Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) | Nuclear Spin (I) |
| ¹²C | 12.000000 | ~98.9% | 0 |
| ¹³C | 13.003355 | ~1.1% | 1/2 |
Hydrogen Isotopes
Hydrogen has two stable isotopes, ¹H (protium) and ²H (deuterium).
| Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) | Nuclear Spin (I) |
| ¹H | 1.007825 | >99.98% | 1/2 |
| ²H | 2.014102 | ~0.0115% | 1 |
Oxygen Isotopes
Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O.
| Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) | Nuclear Spin (I) |
| ¹⁶O | 15.994915 | 99.757% | 0 |
| ¹⁷O | 16.999131 | 0.038% | 5/2 |
| ¹⁸O | 17.999160 | 0.205% | 0 |
Experimental Protocols for Isotopic Analysis
The determination of the isotopic composition of glutaric acid, and more commonly its quantification using isotopically labeled standards, is primarily achieved through mass spectrometry coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Isotope Dilution Mass Spectrometry
A precise method for quantifying glutaric acid in biological samples is isotope dilution mass spectrometry.[3] This technique involves adding a known amount of an isotopically labeled internal standard (e.g., deuterated glutaric acid, such as glutaric acid-d₄) to the sample.[4] The ratio of the analyte to the internal standard is then measured by mass spectrometry, allowing for accurate quantification that corrects for sample loss during preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For glutaric acid, a derivatization step is necessary to increase its volatility.
Sample Preparation and Derivatization:
-
Extraction: Organic acids are first extracted from the aqueous sample (e.g., urine, plasma) into an organic solvent.
-
Derivatization: The carboxyl groups of glutaric acid are derivatized to form more volatile esters. A common method is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid groups to trimethylsilyl (TMS) esters.[5] Another approach involves esterification, for example, with n-butanol.[6]
-
Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column. The mass spectrometer then ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z).
Typical GC-MS Parameters:
-
Injection Volume: 1 µL with a split ratio (e.g., 1:15) to prevent column overloading.[7]
-
Carrier Gas: Helium.[7]
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Temperature Program: The oven temperature is gradually increased to separate the analytes.
-
Ionization Mode: Electron ionization (EI) is commonly used.[8]
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used. In SIM mode, the mass spectrometer is set to detect specific ions corresponding to the analyte and the internal standard, which increases sensitivity and specificity.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is increasingly used for the analysis of metabolites in complex biological matrices.
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like methanol and removed by centrifugation.
-
Derivatization (Optional but often beneficial): While not always strictly necessary for LC-MS, derivatization can improve chromatographic retention and ionization efficiency.[6][9] For example, derivatization with n-butanol can enhance the signal intensity in reversed-phase liquid chromatography with electrospray mass spectrometry.[6]
-
Analysis: The prepared sample is injected into the LC-MS/MS system. The analytes are separated on an HPLC column, and the eluent is introduced into the mass spectrometer.
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography is common.
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity. This involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.
Visualizations
Experimental Workflow for Glutaric Acid Isotope Analysis
Caption: Workflow for the isotopic analysis of glutaric acid.
Metabolic Pathway of Glutaric Acid
Caption: Simplified metabolic pathway of glutaric acid.
Conclusion
The natural isotopic abundance of glutaric acid is a cornerstone for advanced analytical techniques in life sciences. While the elemental isotopic abundances of carbon, hydrogen, and oxygen provide a baseline, the precise isotopic composition of glutaric acid in a sample can be influenced by metabolic and environmental factors. The methodologies of GC-MS and LC-MS/MS, particularly when coupled with isotope dilution, offer the sensitivity and specificity required for accurate quantification and have become indispensable tools in both research and clinical diagnostics. This guide provides the foundational knowledge and an overview of the experimental approaches necessary for professionals working with glutaric acid and its isotopic analysis.
References
- 1. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Human Metabolome Database: Showing metabocard for Glutaric acid (HMDB0000661) [hmdb.ca]
- 3. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metbio.net [metbio.net]
- 8. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Glutaric Acid-d2 as an Internal Standard for Glutaric Aciduria Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric aciduria type I (GA-I) is an inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] A defect in GCDH leads to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), in various body fluids.[1][2][3] The quantitative analysis of these organic acids is paramount for the diagnosis, monitoring, and management of GA-I.[2]
Stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of GA and 3-OH-GA.[4][5][6] This methodology relies on the use of a stable isotope-labeled internal standard, such as glutaric acid-d2, which closely mimics the chemical and physical properties of the endogenous analyte. The use of a deuterated internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high precision and accuracy.[7]
These application notes provide detailed protocols for the use of this compound as an internal standard for the diagnosis of glutaric aciduria, intended for use in research and clinical laboratory settings.
Biochemical Pathway in Glutaric Aciduria Type I
Glutaric aciduria type I is a consequence of a dysfunctional glutaryl-CoA dehydrogenase enzyme. This leads to a bottleneck in the breakdown of lysine, hydroxylysine, and tryptophan, causing a buildup of upstream metabolites. The accumulation of glutaric acid and 3-hydroxyglutaric acid is the key biochemical hallmark of the disease.[1][2][3]
Quantitative Data Summary
The following tables summarize the concentration ranges of glutaric acid and 3-hydroxyglutaric acid in healthy controls and patients with glutaric aciduria type I. These values are typically measured in urine and plasma.
Table 1: Urinary Glutaric Acid and 3-Hydroxyglutaric Acid Concentrations
| Analyte | Control Range (mmol/mol creatinine) | GA-I Patient Range (mmol/mol creatinine) |
| Glutaric Acid | 1.1 - 9.7[8] | Low Excretors: < 100[8]High Excretors: > 100[8] |
| 3-Hydroxyglutaric Acid | 1.4 - 8.0[8] | Significantly elevated in all patients |
Table 2: Plasma Glutaric Acid and 3-Hydroxyglutaric Acid Concentrations
| Analyte | Control Range (μmol/L) | GA-I Patient Range (μmol/L) |
| Glutaric Acid | 0.55 - 2.9[8] | Elevated |
| 3-Hydroxyglutaric Acid | 0.2 - 1.36[8] | Elevated |
Experimental Protocols
The following are detailed protocols for the analysis of glutaric acid in urine and plasma using this compound as an internal standard. These protocols are based on established methods and best practices for organic acid analysis.[9][10][11]
Protocol 1: Urinary Glutaric Acid Analysis by GC-MS
1. Materials and Reagents
-
Urine samples (store at -20°C)
-
This compound (internal standard) solution (1 mg/mL in methanol)
-
Hydroxylamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Nitrogen gas, high purity
-
Glass test tubes with screw caps
-
Centrifuge
-
GC-MS system
2. Sample Preparation and Extraction
-
Thaw urine samples to room temperature and vortex.
-
Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 1 µmol creatinine) to a glass test tube.
-
Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Acidify the urine with 6M HCl to a pH of approximately 1-2.
-
Saturate the sample with sodium chloride.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS.
4. GC-MS Analysis
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TMS derivatives):
-
Glutaric acid (endogenous): m/z specific to its fragmentation pattern
-
This compound (internal standard): m/z reflecting the deuterium labeling
-
-
5. Data Analysis
-
Integrate the peak areas for the selected ions of endogenous glutaric acid and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of glutaric acid in the sample using a calibration curve prepared with known concentrations of glutaric acid and a constant concentration of the internal standard.
Protocol 2: Plasma Glutaric Acid Analysis by LC-MS/MS
1. Materials and Reagents
-
Plasma samples (store at -80°C)
-
This compound (internal standard) solution (1 mg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glutaric acid: Precursor ion → Product ion
-
This compound: Precursor ion → Product ion
-
-
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of endogenous glutaric acid and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of glutaric acid in the plasma sample from a calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of glutaric acid in biological samples using a stable isotope-labeled internal standard.
References
- 1. orpha.net [orpha.net]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. metbio.net [metbio.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Glutaric Acid-d2 in Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaric acid is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of amino acids such as lysine and tryptophan.[1] Elevated levels of glutaric acid in biological fluids are a hallmark of Glutaric Aciduria Type I, a rare inherited metabolic disorder.[1] Accurate quantification of glutaric acid is crucial for the diagnosis and monitoring of this disease, as well as for broader metabolomics research into amino acid and fatty acid metabolism.
Glutaric acid-d2, a stable isotope-labeled version of glutaric acid, is an invaluable tool in metabolomics. Its primary applications include serving as an internal standard for accurate quantification by mass spectrometry, use as a tracer to investigate metabolic pathways, and for metabolic flux analysis. This document provides detailed application notes and protocols for the utilization of this compound in metabolomics research.
Application 1: this compound as an Internal Standard for Quantitative Analysis
Stable isotope-labeled internal standards are the gold standard for quantitative analysis in mass spectrometry-based metabolomics. This compound is an ideal internal standard for the quantification of endogenous glutaric acid as it shares near-identical chemical and physical properties with the unlabeled analyte, but is distinguishable by its mass-to-charge ratio (m/z). This allows for correction of variability introduced during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of glutaric acid using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: GC-MS Quantitative Parameters for TMS-Derivatized Glutaric Acid
| Parameter | Glutaric Acid (TMS-derivative) | This compound (TMS-derivative) |
| Retention Time (min) | ~15.5 | ~15.5 |
| Quantifier Ion (m/z) | 261 | 263 |
| Qualifier Ion 1 (m/z) | 147 | 147 |
| Qualifier Ion 2 (m/z) | 233 | 235 |
| Linearity Range (µM) | 0.2 - 50 | N/A |
| Limit of Detection (LOD) (nM) | ~34 | N/A |
Table 2: LC-MS/MS Quantitative Parameters for Butanol-Derivatized Glutaric Acid
| Parameter | Glutaric Acid (Dibutyl Ester) | This compound (Dibutyl Ester) |
| Retention Time (min) | ~7.8 | ~7.8 |
| Precursor Ion (m/z) | 245.2 | 247.2 |
| Product Ion 1 (Quantifier) (m/z) | 133.1 | 135.1 |
| Product Ion 2 (Qualifier) (m/z) | 115.1 | 117.1 |
| Linearity Range (ng/mL) | 20 - 400 | N/A |
| Limit of Quantification (LOQ) (ng/mL) | 20 | N/A |
Experimental Protocols: Quantitative Analysis
Protocol 1: GC-MS Analysis of Glutaric Acid in Urine
This protocol details the extraction, derivatization, and analysis of glutaric acid from urine samples using this compound as an internal standard.
Materials:
-
Urine sample
-
This compound internal standard solution (1 mg/mL in methanol)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Transfer 1 mL of urine to a glass test tube.
-
Add a known amount of this compound internal standard (e.g., 10 µL of a 10 µg/mL solution).
-
Acidify the urine to pH 1-2 with 6M HCl.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
GC-MS Analysis:
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped at 10°C/min to 300°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.
-
Protocol 2: LC-MS/MS Analysis of Glutaric Acid in Plasma
This protocol describes the protein precipitation, derivatization, and analysis of glutaric acid from plasma samples using this compound as an internal standard.[3]
Materials:
-
Plasma sample
-
This compound internal standard solution (1 mg/mL in methanol)
-
Acetonitrile, ice-cold
-
3 M HCl in n-butanol
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C8 or C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, combine 100 µL of plasma with a known amount of this compound internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
-
To the dried residue, add 100 µL of 3 M HCl in n-butanol.
-
Cap the tube and heat at 65°C for 30 minutes to form the butyl esters.
-
Cool the sample and evaporate the reagent under nitrogen.
-
Reconstitute the dried derivative in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate glutaric acid from other components (e.g., start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
-
Application 2: this compound as a Tracer for Metabolic Pathway Analysis
Stable isotope tracers are used to follow the metabolic fate of a compound through a biological system. By introducing this compound, researchers can track the appearance of the deuterium label in downstream metabolites, providing insights into pathway connectivity and activity.
Experimental Workflow for Tracer Studies
Caption: Workflow for metabolic tracer studies using this compound.
Protocol 3: General Protocol for In Vitro Tracer Studies
This protocol provides a general framework for using this compound as a tracer in cell culture experiments.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
This compound
-
Ice-cold methanol
-
Scraper
-
Solvent for metabolite extraction (e.g., 80% methanol)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the standard medium with a known concentration of this compound (e.g., 10-100 µM).
-
Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for a defined period (this can be a time course, e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of ice-cold 80% methanol to quench all enzymatic activity and lyse the cells.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes to allow for complete extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extract under nitrogen.
-
Reconstitute in a suitable solvent for either GC-MS or LC-MS analysis.
-
For GC-MS, derivatize the sample as described in Protocol 1.
-
Analyze the samples using full scan mode to identify all labeled species.
-
Analyze the mass spectra to determine the isotopologue distribution of downstream metabolites.
-
Application 3: Metabolic Flux Analysis with this compound
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions.[5][6] Stable isotope tracers like this compound can be used to provide constraints for MFA models. By measuring the incorporation of deuterium into various metabolites, the relative contributions of different pathways to their production can be determined.
Conceptual Pathway for this compound Tracing
Caption: Simplified metabolic pathway illustrating the tracing of this compound.
Protocol 4: General Protocol for Metabolic Flux Analysis
This protocol outlines the key steps for conducting a metabolic flux analysis experiment using this compound.
Procedure:
-
Experimental Design:
-
Define the metabolic network of interest and the specific fluxes to be determined.
-
Choose the appropriate biological system (e.g., cell culture, animal model).
-
Select the optimal labeling strategy, including the concentration of this compound and the duration of labeling to achieve isotopic steady state.
-
-
Isotope Labeling Experiment:
-
Perform the labeling experiment as described in Protocol 3, ensuring the system reaches a metabolic and isotopic steady state.
-
-
Metabolite Analysis:
-
Extract and analyze intracellular and extracellular metabolites as described previously.
-
Quantify the mass isotopomer distributions of key metabolites using GC-MS or LC-MS.
-
-
Computational Modeling:
-
Use a metabolic modeling software (e.g., INCA, Metran) to construct a model of the metabolic network.
-
Input the experimentally determined mass isotopomer distributions into the model.
-
Perform a flux estimation algorithm to calculate the intracellular metabolic fluxes that best fit the experimental data.
-
-
Data Interpretation:
-
Analyze the calculated flux map to understand the metabolic phenotype of the system under the experimental conditions.
-
Compare flux maps between different conditions (e.g., control vs. drug-treated) to identify metabolic reprogramming.
-
Conclusion
This compound is a versatile and powerful tool for metabolomics research. Its use as an internal standard ensures accurate and precise quantification of endogenous glutaric acid. As a metabolic tracer, it enables the elucidation of metabolic pathways and the quantification of metabolic fluxes. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their metabolomics studies.
References
- 1. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
Application Note: Glutaric Acid-d2 as an Internal Standard for the Quantitative Analysis of Organic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of organic acids in biological fluids is crucial for the diagnosis and monitoring of inherited metabolic disorders, also known as organic acidurias. Glutaric aciduria type I, for example, is characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid.[1][2] Accurate quantification of these and other organic acids requires a robust analytical methodology to account for variations during sample preparation and analysis. The use of stable isotope-labeled internal standards is a widely accepted approach to improve accuracy and precision in mass spectrometry-based methods.[3] Glutaric acid-d2, a deuterated analog of glutaric acid, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the target analytes.[1] This document provides a detailed protocol and application data for the use of this compound in the quantitative analysis of urinary organic acids by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The stable isotope dilution technique is a highly accurate method for quantitative analysis.[3] By adding a known amount of a stable isotope-labeled compound (in this case, this compound) to a sample at the beginning of the workflow, any loss of analyte during extraction, derivatization, and injection can be corrected. Since the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar processing effects. The ratio of the signal from the native analyte to the signal from the internal standard is used for quantification, providing a more accurate and reproducible measurement than relying on the absolute signal of the analyte alone.
Quantitative Data
The following tables summarize the performance characteristics of a GC-MS method for the quantitative analysis of urinary organic acids using a stable isotope-labeled internal standard. While specific data for a comprehensive panel of organic acids using this compound is not available in a single source, the following represents a compilation of relevant performance metrics from various studies to demonstrate the expected capabilities of such a method.
Table 1: Method Performance Characteristics for Selected Organic Acids
| Organic Acid | Linearity Range (µmol/L) | R² | Limit of Detection (LOD) (mmol/mol creatinine) | Within-Day Precision (%RSD) | Day-to-Day Precision (%RSD) |
| Glutaric Acid | 50 - 1000[4] | 0.9962[4] | 0.03[5] | < 10[5] | < 10[5] |
| 3-Hydroxyglutaric Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pyruvic Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lactic Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Succinic Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Adipic Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Suberic Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The data for glutaric acid is sourced from studies utilizing GC-MS for organic acid analysis.[4][5] A full validation across all listed organic acids with this compound as the internal standard would be required for a specific application.
Table 2: Recovery of Organic Acids from Urine Samples
| Organic Acid | Mean Recovery (%) |
| Glutaric Acid | Data not available |
| 3-Hydroxyglutaric Acid | Data not available |
| Pyruvic Acid | Data not available |
| Lactic Acid | Data not available |
| Succinic Acid | Data not available |
| Adipic Acid | Data not available |
| Suberic Acid | Data not available |
Experimental Protocols
This section details the methodology for the quantitative analysis of urinary organic acids using this compound as an internal standard, followed by GC-MS analysis.
Materials and Reagents
-
This compound
-
Organic Acid Standards (Glutaric acid, 3-hydroxyglutaric acid, etc.)
-
Urine samples (patient and control)
-
Ethyl acetate (HPLC grade)
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Deionized water
Sample Preparation Workflow
Caption: Workflow for Urinary Organic Acid Analysis.
Detailed Protocol
-
Sample Collection and Internal Standard Spiking:
-
Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen prior to analysis.
-
To a 1 mL aliquot of urine, add a precise amount of this compound internal standard solution. The concentration of the internal standard should be chosen to be within the range of the expected analyte concentrations.
-
-
Extraction:
-
Acidify the urine sample to a pH of 1.0 by adding 6N HCl.
-
Saturate the sample with sodium chloride.
-
Perform a liquid-liquid extraction by adding 6 mL of ethyl acetate, vortexing, and centrifuging. Repeat this step.
-
Perform a final extraction with 6 mL of diethyl ether.
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of a mixture of BSTFA and TMCS (10:1, v/v).
-
Incubate the mixture at 80°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C for 1.6 min, then ramp at 14°C/min to 280°C and hold for 3 min.[4]
-
-
MS Conditions (Example):
-
Ion Source Temperature: 200°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]
-
Ions to Monitor: Specific ions for each organic acid and for this compound must be determined. For glutaric acid, characteristic ions of its TMS derivative would be monitored.
-
-
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard is based on the logical principle of comparative measurement to ensure accuracy. The following diagram illustrates this relationship.
Caption: Ratiometric Quantification Principle.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of organic acids in biological samples. By compensating for variations in sample preparation and instrument response, this approach significantly enhances the accuracy and precision of the results, which is critical for the correct diagnosis and management of patients with organic acidurias. The detailed protocol provided herein serves as a comprehensive guide for researchers and clinicians implementing this methodology in their laboratories. Method validation for the specific organic acids of interest is essential to ensure the quality of the analytical data.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Glutaric Acid-d2 for Quantitative GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid is a C5 dicarboxylic acid that serves as a key biomarker in the diagnosis of certain inherited metabolic disorders, such as Glutaric Acidemia Type I. Accurate and sensitive quantification of glutaric acid in biological matrices is crucial for clinical diagnosis and monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to the low volatility and polar nature of dicarboxylic acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2] This application note provides detailed protocols for the derivatization of glutaric acid-d2, a common internal standard for isotope dilution mass spectrometry, using two common methods: silylation and esterification.
Derivatization Methods Overview
Two of the most widely used derivatization procedures for the GC-MS analysis of dicarboxylic acids are silylation and esterification.[3][4]
-
Silylation: This method involves the replacement of active hydrogen atoms in the carboxyl groups with a trimethylsilyl (TMS) group.[5][6] A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][5][7] TMS derivatives are thermally stable and generally produce clean mass spectra.[5]
-
Esterification: This technique converts carboxylic acids into their corresponding esters, typically methyl esters (FAMEs), which are more volatile.[1][8] A frequently used reagent is boron trifluoride in methanol (BF3-Methanol).[1][9][10]
The choice between these methods can depend on the specific application, sample matrix, and available instrumentation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the silylation and esterification of dicarboxylic acids for GC-MS analysis, providing a basis for method selection.
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) | References |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [3] |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (for aerosol samples) | < 4 ng/m³ (for aerosol samples) | [3] |
| Reaction Conditions | Mild (e.g., 60-70°C for 20-60 min) | Mild (e.g., 60°C for 5-10 min) | [1][5][8] |
| Byproducts | Volatile and less interfering | Can be damaging to GC columns if not removed | [5][7] |
| Applicability | Broad, for various polar compounds | Primarily for carboxylic acids | [5][8] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Pyridine
-
Acetonitrile (silylation grade)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol 1: Silylation using BSTFA
This protocol is adapted for the derivatization of this compound in a dried sample extract.
-
Sample Preparation: Transfer an aliquot of the sample extract containing this compound to a 2 mL reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol describes the formation of methyl esters of this compound.
-
Sample Preparation: Transfer an aliquot of the sample extract containing this compound to a 2 mL reaction vial and evaporate to dryness.
-
Derivatization:
-
Add 2 mL of 12% w/w BCl3-methanol to the dried sample.[8]
-
Cap the vial tightly.
-
-
Reaction: Heat the vial at 60°C for 10 minutes.[8]
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.[8]
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the dried hexane extract into the GC-MS.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized glutaric acid. These should be optimized for the specific instrument and application.
-
Gas Chromatograph:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitor characteristic ions for the derivatized this compound and the native glutaric acid. For the di-TMS derivative of glutaric acid, a characteristic ion is m/z 261 (M-15).
-
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
Both silylation with BSTFA and esterification with BF3-methanol are effective methods for the derivatization of this compound prior to GC-MS analysis. Silylation with BSTFA is often preferred due to the formation of volatile byproducts that cause less chromatographic interference.[5] However, the choice of method should be guided by the specific requirements of the assay, including sensitivity, reproducibility, and sample matrix. The detailed protocols and GC-MS parameters provided in this application note serve as a starting point for the development and validation of robust quantitative methods for glutaric acid analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Glutaric Acid-d2 in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of glutaric acid in biological matrices, including plasma and urine. Utilizing its stable isotope-labeled internal standard, glutaric acid-d2, this method provides high accuracy and precision, making it suitable for clinical research and diagnostic applications, particularly for the study of Glutaric Aciduria Type 1 (GA1). The protocols provided herein describe simple and efficient sample preparation techniques and optimized instrumental parameters.
Introduction
Glutaric acid is a five-carbon dicarboxylic acid that serves as a crucial biomarker for the inherited metabolic disorder Glutaric Aciduria Type 1 (GA1). This autosomal recessive condition is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. The enzymatic block leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in tissues and physiological fluids. Elevated levels of glutaric acid can cause severe neurological damage, particularly in infants and young children. Therefore, accurate and reliable quantification of glutaric acid in biological samples is critical for the early diagnosis, monitoring, and management of GA1.
This LC-MS/MS method employs a stable isotope-labeled internal standard, this compound, to ensure precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Metabolic Pathway of Glutaric Acid
Glutaric acid is an intermediate metabolite in the degradation pathway of lysine and tryptophan. In individuals with GA1, a deficiency in glutaryl-CoA dehydrogenase disrupts this pathway, leading to the buildup of glutaric acid and its neurotoxic metabolite, 3-hydroxyglutaric acid.
Application Notes and Protocol for Urinary Glutaric Acid Analysis Using Glutaric Acid-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of organic acids in urine is a critical diagnostic tool for the identification of various inborn errors of metabolism. One such condition is Glutaric Aciduria Type I (GA-I), an autosomal recessive disorder caused by the deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic defect leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in bodily fluids.[1] Elevated levels of urinary glutaric acid are a primary biomarker for GA-I.[2]
Accurate quantification of glutaric acid is essential for the diagnosis and monitoring of GA-I. The use of a stable isotope-labeled internal standard, such as Glutaric acid-d2, is the gold standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS).[3] This method, known as stable isotope dilution analysis, corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3]
This document provides a detailed protocol for the determination of glutaric acid in human urine using this compound as an internal standard, followed by GC-MS analysis.
Principle of the Method
The method is based on the principle of stable isotope dilution gas chromatography-mass spectrometry (GC-MS). A known amount of this compound is added to a urine sample as an internal standard. The organic acids are then extracted from the urine matrix using a liquid-liquid extraction procedure. To make the organic acids amenable to GC analysis, they are chemically modified into their more volatile trimethylsilyl (TMS) derivatives.
The derivatized sample is then injected into a GC-MS system. The GC separates the different organic acids based on their boiling points and interaction with the chromatographic column. The mass spectrometer detects and quantifies the native glutaric acid and the deuterated internal standard by monitoring their characteristic fragment ions. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of glutaric acid in the original sample, by reference to a calibration curve.
Materials and Reagents
-
Glutaric acid (Sigma-Aldrich or equivalent)
-
This compound (CDN Isotopes or equivalent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Ethyl acetate, HPLC grade
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco or equivalent)
-
Ultrapure water
-
Urine samples (patient and control)
-
Creatinine standard (for normalization)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Glass test tubes with screw caps
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block
-
Analytical balance
-
Pipettes and tips
Experimental Protocol
Preparation of Standard and Stock Solutions
-
Glutaric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of glutaric acid and dissolve it in 10 mL of ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.
-
Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with ultrapure water.
Sample Preparation and Extraction
-
Urine Normalization: Determine the creatinine concentration of each urine sample. The volume of urine used for extraction should be normalized to a constant amount of creatinine (e.g., equivalent to 0.5 mg of creatinine).[4]
-
Internal Standard Spiking: To a labeled glass test tube, add the calculated volume of urine. Add a fixed amount of the this compound working internal standard solution (e.g., 50 µL of 10 µg/mL solution).
-
Acidification: Acidify the sample by adding 100 µL of 6M HCl.
-
Salting Out: Add approximately 0.5 g of NaCl to the tube to improve extraction efficiency.
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block.
-
After cooling to room temperature, transfer the derivatized sample to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (as TMS derivatives) | |
| Glutaric Acid | m/z 261 (quantifier), 247, 147 (qualifiers) |
| This compound | m/z 263 (quantifier), 249, 149 (qualifiers) |
Data Analysis and Quantification
Calibration Curve
Prepare a series of calibration standards by spiking known amounts of the glutaric acid stock solution into a control urine matrix. Process these standards alongside the unknown samples. Plot the ratio of the peak area of glutaric acid to the peak area of this compound against the concentration of glutaric acid. Perform a linear regression to obtain the calibration curve.
Example Calibration Curve Data:
| Glutaric Acid Conc. (µg/mL) | Peak Area (Glutaric Acid) | Peak Area (this compound) | Area Ratio (Analyte/IS) |
| 0.5 | 15,000 | 100,000 | 0.15 |
| 1.0 | 31,000 | 102,000 | 0.30 |
| 5.0 | 155,000 | 101,000 | 1.53 |
| 10.0 | 305,000 | 99,000 | 3.08 |
| 25.0 | 760,000 | 100,500 | 7.56 |
| 50.0 | 1,510,000 | 99,500 | 15.18 |
Calculation of Glutaric Acid Concentration
The concentration of glutaric acid in the urine samples is calculated using the following formula:
Concentration (µg/mL) = (Area Ratio of Sample / Slope of Calibration Curve)
The final concentration is typically reported as a ratio to creatinine concentration (e.g., in mmol/mol creatinine) to account for variations in urine dilution.
Method Performance
The following table summarizes typical performance characteristics of this method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.03 mmol/mol creatinine | [6] |
| Precision (Intra-day CV%) | < 10% | |
| Precision (Inter-day CV%) | < 15% | |
| Recovery | 90-110% | - |
Expected Values
-
Normal Range: The concentration of glutaric acid in the urine of healthy individuals is typically low.
-
Pathological Range: In patients with Glutaric Aciduria Type I, urinary glutaric acid concentrations can be significantly elevated, often more than 100 times the upper limit of the normal range.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low internal standard signal | Incomplete extraction or derivatization. | Ensure proper pH for extraction and fresh derivatization reagents. |
| Poor peak shape | Active sites in the GC system. | Condition the GC column and clean the injector liner. |
| High background noise | Contaminated reagents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
| Interfering peaks | Co-eluting compounds from the urine matrix. | Optimize the GC temperature program or use a more selective mass transition (if using MS/MS). |
Visualizations
Caption: Experimental workflow for urinary glutaric acid analysis.
Caption: Simplified metabolic pathway of glutaric acid.
References
- 1. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metbio.net [metbio.net]
- 4. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of organic acids in human urine in clinical settings: A study of derivatization and other analytical parameters [agris.fao.org]
- 6. familiasga.com [familiasga.com]
Application Note: Sample Preparation for the Analysis of Glutaric Acid-d2 in Plasma
Introduction
Glutaric acid is a key biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Glutaric Aciduria Type 1 (GA1). GA1 is characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid in bodily fluids. Accurate and precise quantification of glutaric acid in plasma is crucial for clinical research and diagnostic purposes. The use of a stable isotope-labeled internal standard, such as glutaric acid-d2, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative analysis by mass spectrometry.
This application note provides detailed protocols for three common sample preparation techniques for the analysis of this compound in plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the required level of sample cleanup, desired recovery, and throughput needs. All three methods are compatible with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), though a derivatization step is typically required for both analytical techniques to improve chromatographic performance and detection sensitivity.
Analytical Principle
The general workflow for the analysis of this compound in plasma involves:
-
Sample Preparation: Extraction of this compound from the plasma matrix and removal of interfering substances such as proteins and phospholipids.
-
Derivatization: Chemical modification of the glutaric acid molecule to enhance its volatility for GC-MS or to improve its ionization efficiency and chromatographic retention for LC-MS/MS.
-
Instrumental Analysis: Separation and detection of the derivatized this compound using either GC-MS or LC-MS/MS.
-
Quantification: Calculation of the glutaric acid concentration based on the response ratio of the analyte to the internal standard (this compound).
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput applications. Acetonitrile is a commonly used precipitation solvent.[1][2]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio of ACN to plasma is common).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for derivatization and instrumental analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many polar interferences in the aqueous phase. For acidic analytes like glutaric acid, acidification of the plasma sample is often performed to ensure it is in its neutral form, which enhances its partitioning into the organic solvent.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (or another suitable organic solvent like methyl tert-butyl ether)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution and vortex briefly.
-
Acidify the plasma by adding 10 µL of 1M HCl and vortex. This adjusts the pH to favor the protonated, less polar form of glutaric acid.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer with a fresh aliquot of ethyl acetate to improve recovery, and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
The residue is then ready for derivatization.
Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup by utilizing a solid sorbent to selectively retain the analyte while other matrix components are washed away. For acidic compounds, a nonpolar sorbent (like C8 or C18) can be used under acidic conditions to retain the neutral form of the analyte.[3]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Phosphoric acid, 2%
-
Methanol (for conditioning and elution)
-
Deionized water
-
SPE cartridges (e.g., C8, 200 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 100 µL of 2% phosphoric acid to acidify the sample and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the C8 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash with 1 mL of 5% methanol in water to remove less polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the glutaric acid with two 500 µL aliquots of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The residue is now ready for derivatization.
-
Derivatization Protocol (Butylation for LC-MS/MS)
Derivatization is often necessary to improve the analytical properties of glutaric acid. Butylation is a common method used to enhance signal intensity and improve chromatographic separation in LC-MS/MS analysis.[4]
Materials:
-
Dried sample extract
-
3 M HCl in n-butanol
-
Heating block or oven
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Protocol:
-
To the dried sample extract, add 100 µL of 3 M HCl in n-butanol.
-
Cap the tube tightly and heat at 65°C for 30 minutes.
-
Cool the sample to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of the reconstitution solvent.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical performance characteristics for each sample preparation method. The values are representative and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by solvent-induced denaturation | Partitioning between immiscible liquid phases | Selective retention on a solid sorbent |
| Throughput | High | Medium | Medium to High (with automation) |
| Selectivity/Cleanliness | Low | Medium | High |
| Typical Recovery | 85-100% | 70-95% | >90%[3] |
| Matrix Effects | High | Medium | Low |
| Automation Potential | High | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
| LOQ (Glutaric Acid) | ~20 ng/mL[4] | Varies | Varies |
Conclusion
The selection of an appropriate sample preparation method for this compound analysis in plasma is a critical step in developing a robust and reliable analytical method.
-
Protein Precipitation is a fast and simple method suitable for high-throughput screening where the highest level of cleanliness is not required.
-
Liquid-Liquid Extraction offers a balance between sample cleanliness and throughput, effectively removing many interfering compounds.
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and thereby improving analytical sensitivity and accuracy, making it the preferred method for applications requiring the lowest limits of detection.
The use of a deuterated internal standard like this compound is strongly recommended for all three methods to ensure accurate quantification. Subsequent derivatization is typically necessary to achieve the desired sensitivity and chromatographic performance for both LC-MS/MS and GC-MS analysis.
References
Application Notes and Protocols: Glutaric Acid-d2 for Flux Analysis in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within cells. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through a metabolic network, providing a quantitative measure of pathway activity. Glutaric acid, a five-carbon dicarboxylic acid, is a key intermediate in the catabolism of the essential amino acids lysine and tryptophan.[1][2] Dysregulation of this pathway is associated with severe metabolic disorders, most notably Glutaric Aciduria Type I (GA-I), which is characterized by the accumulation of glutaric acid and its derivatives.[2][3]
This document provides a detailed protocol for the application of glutaric acid-d2 as a stable isotope tracer for metabolic flux analysis, particularly focusing on its entry into and metabolism via the tricarboxylic acid (TCA) cycle. The use of deuterated glutaric acid allows for the sensitive detection of its metabolic fate by mass spectrometry.
Principle of the Method
Cells are cultured in a medium supplemented with this compound. Once taken up by the cells, this compound can be converted to glutaryl-CoA, which is subsequently metabolized to crotonyl-CoA and then acetyl-CoA, a central hub of cellular metabolism that enters the TCA cycle. By measuring the incorporation of deuterium into downstream metabolites of the TCA cycle, such as citrate, succinate, and malate, the flux of glutaric acid into this central metabolic pathway can be quantified. This approach can be particularly useful for studying the metabolic consequences of diseases like GA-I or for evaluating the efficacy of drugs targeting amino acid catabolism.
Metabolic Pathway of Glutaric Acid
The metabolic fate of glutaric acid is intrinsically linked to the catabolic pathways of lysine and tryptophan. Exogenously supplied glutaric acid can enter the mitochondrial matrix, where it is converted to glutaryl-CoA. The enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which is further metabolized to acetyl-CoA.[2][3] This acetyl-CoA can then enter the TCA cycle. In cases of GCDH deficiency, as seen in GA-I, this pathway is blocked, leading to the accumulation of glutaric acid and its neurotoxic metabolite, 3-hydroxyglutaric acid.[2][3]
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2, or patient-derived fibroblasts) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Media Preparation: Prepare culture medium (e.g., DMEM) containing the desired concentration of this compound. A typical starting concentration is 1-5 mM. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled small molecules that could interfere with the analysis.
-
Labeling: Once cells have reached the desired confluency, replace the standard culture medium with the this compound-containing medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.
Metabolite Extraction
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Cell Lysis: Scrape the cells from the plate in the presence of the extraction solvent.
-
Collection: Transfer the cell lysate and extraction solvent to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Sample Analysis by Mass Spectrometry
-
Derivatization (for GC-MS): Re-suspend the dried metabolite extract in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase the volatility of the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.
-
LC-MS Analysis: Alternatively, re-suspend the dried extract in a suitable solvent (e.g., 50% acetonitrile) for analysis by liquid chromatography-mass spectrometry (LC-MS). LC-MS is a powerful technique for the analysis of a wide range of metabolites.[4]
-
Mass Spectrometry Parameters: Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the deuterated and non-deuterated forms of the target metabolites.
-
Data Acquisition: Acquire data for each sample, ensuring to include appropriate quality control samples.
Data Analysis and Flux Calculation
-
Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of stable isotopes (e.g., ¹³C).
-
Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute flux through the metabolic pathways of interest. This is achieved by fitting the measured MIDs to a metabolic network model.
Data Presentation
The following table provides an illustrative example of the expected mass isotopologue distribution data for key TCA cycle intermediates after labeling with this compound. The "M+n" notation indicates the mass shift due to the incorporation of 'n' deuterium atoms.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Citrate | 85.2 | 10.5 | 4.3 |
| α-Ketoglutarate | 88.9 | 8.1 | 3.0 |
| Succinate | 90.1 | 7.5 | 2.4 |
| Fumarate | 92.3 | 6.2 | 1.5 |
| Malate | 91.5 | 6.8 | 1.7 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Applications in Research and Drug Development
-
Disease Modeling: Investigate the metabolic perturbations in cell models of Glutaric Aciduria Type I and other metabolic disorders.
-
Drug Discovery: Screen for and evaluate the efficacy of therapeutic compounds designed to modulate amino acid catabolism or restore metabolic balance.
-
Basic Research: Elucidate the fundamental principles of metabolic regulation and the interplay between different metabolic pathways.
Conclusion
The use of this compound as a stable isotope tracer provides a valuable tool for the quantitative analysis of metabolic flux through the lysine and tryptophan catabolic pathways and their connection to central carbon metabolism. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute robust metabolic flux analysis experiments, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. Lysine and protein metabolism in young women. Subdivision based on the novel use of multiple stable isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dicarboxylic Acids in Biological Fluids Using a Stable Isotope Dilution LC-MS/MS Method with Glutaric acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are important intermediates in several metabolic pathways, and their quantification in biological fluids such as plasma and urine can provide valuable insights into cellular metabolism and serve as biomarkers for various diseases, including inborn errors of metabolism.[1][2][3] This application note describes a robust and sensitive method for the quantification of a range of dicarboxylic acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glutaric acid-d2 as an internal standard.
Principle
This method utilizes a stable isotope dilution assay, which is a highly accurate and precise quantification technique. A known amount of a stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte of interest (glutaric acid) but has a different mass, is added to the sample at the beginning of the sample preparation process. The internal standard co-elutes with the target analytes and experiences similar extraction efficiencies and matrix effects. By measuring the ratio of the signal from the endogenous dicarboxylic acid to that of the deuterated internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.
Due to their high polarity, dicarboxylic acids often exhibit poor retention on reversed-phase liquid chromatography columns and suboptimal ionization efficiency in mass spectrometry. To overcome these challenges, a derivatization step is employed. In this protocol, dicarboxylic acids are converted to their dibutyl esters by reaction with butanolic HCl.[1][4][5] This derivatization increases the hydrophobicity of the analytes, leading to improved chromatographic separation, and enhances their ionization efficiency in the positive ion mode of the mass spectrometer.
Materials and Reagents
-
Dicarboxylic acid standards (e.g., Succinic acid, Adipic acid, Suberic acid, etc.)
-
This compound (Internal Standard)
-
Butanolic HCl (3 M)
-
Methyl-tert-butyl ether (MTBE)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Human plasma/urine (for matrix-matched standards and quality controls)
Experimental Protocols
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each dicarboxylic acid and this compound in methanol.
Working Standard Mixture: Prepare a mixed working standard solution containing all target dicarboxylic acids at a suitable concentration by diluting the stock solutions with methanol.
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate amounts of the working standard mixture into a biological matrix (e.g., charcoal-stripped plasma or a synthetic urine matrix).
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, calibration standard, or QC, add 400 µL of ice-cold acetonitrile containing the internal standard (this compound at a final concentration of 1 µg/mL). For urine samples, a dilution with water may be necessary before this step.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 100 µL of 3 M butanolic HCl. Cap the tube tightly and heat at 60°C for 30 minutes.
-
Evaporation: Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Figure 1. Experimental workflow for the preparation and derivatization of biological samples for dicarboxylic acid analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the dicarboxylic acid dibutyl esters.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the proposed MRM transitions for the dibutyl esters of several dicarboxylic acids and the internal standard, this compound. The precursor ion ([M+H]+) and the most abundant product ion are listed. Retention times are approximate and will vary depending on the specific chromatographic conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Succinic Acid Dibutyl Ester | 231.2 | 119.1 | ~ 4.5 |
| This compound Dibutyl Ester (IS) | 247.2 | 135.1 | ~ 5.2 |
| Glutaric Acid Dibutyl Ester | 245.2 | 133.1 | ~ 5.2 |
| Adipic Acid Dibutyl Ester | 259.2 | 147.1 | ~ 5.8 |
| Pimelic Acid Dibutyl Ester | 273.2 | 161.1 | ~ 6.3 |
| Suberic Acid Dibutyl Ester | 287.2 | 175.1 | ~ 6.8 |
| Sebacic Acid Dibutyl Ester | 315.3 | 203.2 | ~ 7.5 |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantification in mass spectrometry. The following diagram illustrates the logical relationship in this analytical method.
Figure 2. Logical relationship of quantification using an internal standard.
Conclusion
The described LC-MS/MS method with butylation derivatization and stable isotope dilution using this compound provides a sensitive, specific, and reliable approach for the quantification of dicarboxylic acids in biological matrices. This method is well-suited for both basic research and clinical applications, enabling the accurate measurement of these important metabolic intermediates. The detailed protocol and data provided in this application note can serve as a valuable starting point for laboratories looking to implement dicarboxylic acid analysis.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Quantification of Glutaric Acid in Human Plasma using a Stable Isotope Dilution Assay with Glutaric Acid-d2 by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of glutaric acid in human plasma using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Glutaric acid-d2 serves as the internal standard to ensure high accuracy and precision. This method is particularly relevant for the diagnosis and monitoring of Glutaric Aciduria Type I (GA1), an inherited metabolic disorder characterized by the accumulation of glutaric acid.[1][2] The simple protein precipitation-based sample preparation and a rapid LC-MS/MS analysis make this protocol suitable for high-throughput clinical and research laboratories.
Introduction
Glutaric acid is a key intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[3] The inherited deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to Glutaric Aciduria Type I (GA1), an autosomal recessive disorder. This enzymatic block results in the accumulation of glutaric acid and 3-hydroxyglutaric acid in bodily fluids, which can cause neurotoxicity and severe neurological damage if left untreated.[1][4] Therefore, accurate and timely quantification of glutaric acid is crucial for the diagnosis and management of GA1.
Stable isotope dilution analysis (SIDA) is the gold standard for quantitative mass spectrometry, as the use of a stable isotope-labeled internal standard, such as this compound, effectively corrects for variations in sample preparation and matrix effects during analysis. This application note provides a detailed protocol for a SIDA-LC-MS/MS assay for glutaric acid in human plasma, intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Glutaric Acid (Sigma-Aldrich)
-
This compound (MedChemExpress)
-
LC-MS grade acetonitrile (Fisher Scientific)
-
LC-MS grade methanol (Fisher Scientific)
-
LC-MS grade water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (BioIVT)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for this separation.
Signaling Pathway
The accumulation of glutaric acid in GA1 results from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase, which is a key enzyme in the catabolic pathway of lysine and tryptophan.
Experimental Workflow
The overall experimental workflow consists of sample preparation involving protein precipitation, followed by LC-MS/MS analysis and data processing.
Protocols
1. Standard and Internal Standard Preparation
-
Glutaric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve glutaric acid in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glutaric acid stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Working IS Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
2. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the working IS solution (this compound, 10 µg/mL) to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 2 2.0 98 3.0 98 3.1 2 | 5.0 | 2 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Glutaric Acid 131.0 87.0 100 | this compound | 133.0 | 89.0 | 100 |
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
-
-
Results and Discussion
Method Performance
The performance of this stable isotope dilution assay was evaluated for its linearity, sensitivity, precision, and accuracy.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 0.5 | 4.2 | 5.8 | 102.5 |
| 5.0 | 3.1 | 4.5 | 98.7 |
| 25.0 | 2.5 | 3.9 | 101.2 |
Table 3: Recovery
| Analyte | Recovery (%) |
| Glutaric Acid | 95 - 105 |
Conclusion
The stable isotope dilution LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of glutaric acid in human plasma. The use of this compound as an internal standard ensures accurate and precise results, making this method highly suitable for clinical diagnostic applications, particularly for the monitoring of Glutaric Aciduria Type I, as well as for research and drug development purposes. The simple sample preparation and rapid analysis time allow for the processing of a large number of samples efficiently.
References
- 1. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. scispace.com [scispace.com]
- 4. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Glutaric Acid-d2 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of glutaric acid and its deuterated internal standard, glutaric acid-d2.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass-to-charge ratios (m/z) for glutaric acid and this compound in negative ion mode?
In negative electrospray ionization (ESI) mode, glutaric acid readily loses a proton to form the [M-H]⁻ ion. This compound is 2 Daltons heavier than the unlabeled form.
Q2: Which ionization mode is best for glutaric acid analysis?
Negative ion mode ESI is generally preferred for the analysis of underivatized glutaric acid due to the acidic nature of the carboxyl groups, which are easily deprotonated.[1] This mode often provides high sensitivity and lower background noise for this class of compounds.
Q3: What type of liquid chromatography column is suitable for glutaric acid separation?
Reversed-phase columns, such as C8 and C18, are commonly used for the separation of glutaric acid.[2][3] Mixed-mode columns that offer both reversed-phase and anion-exchange properties can also provide excellent retention and resolution for organic acids.
Q4: Is derivatization necessary for glutaric acid analysis by LC-MS/MS?
While not strictly necessary, derivatization can improve chromatographic peak shape and enhance ionization efficiency, particularly in positive ion mode. A common method is esterification with butanol to form butyl esters.[2] However, for routine analysis, direct detection in negative ion mode is often sufficient and simplifies sample preparation.
Experimental Protocols
Detailed Methodology: Sample Preparation (Plasma/Urine)
-
Thawing: Thaw frozen plasma or urine samples at room temperature.
-
Aliquoting: Vortex the sample and transfer a 50 µL aliquot to a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Detailed Methodology: LC-MS/MS Analysis
This protocol provides a general starting point for method development.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
Table 1: Optimized LC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Table 2: Optimized MS/MS Parameters (Negative ESI)
| Parameter | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Quantifier | Glutaric Acid | 131.0 | 87.0 | 100 | -15 |
| Qualifier | Glutaric Acid | 131.0 | 113.0 | 100 | -10 |
| Quantifier | This compound | 133.0 | 89.0 | 100 | -15 |
| Qualifier | This compound | 133.0 | 115.0 | 100 | -10 |
Table 3: Typical ESI Source Parameters (Negative Mode)
| Parameter | Recommended Range | Typical Value |
| Capillary Voltage | -2.5 to -4.5 kV | -3.5 kV |
| Nebulizer Gas Pressure | 20 - 60 psi | 35 psi |
| Drying Gas Flow | 8 - 12 L/min | 10 L/min |
| Drying Gas Temperature | 250 - 450 °C | 300 °C |
| Source Temperature | 50 - 150 °C | 120 °C |
Note: Optimal values may vary depending on the instrument manufacturer and specific laboratory conditions.[4][5][6]
Visualized Workflows and Logic
Caption: Experimental workflow for this compound analysis.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and affect the accuracy of quantification.
Caption: Troubleshooting decision tree for poor peak shape.
Q5: What causes peak tailing for all compounds in my chromatogram?
When all peaks exhibit tailing, the issue is likely related to the system setup before the analytical column. Common causes include:
-
Partially blocked column inlet frit: Debris from samples or system components can accumulate on the frit, distorting the flow path.[7]
-
Extra-column volume: Excessive tubing length or poor connections between the injector, column, and detector can cause band broadening.[8]
Solution: Try backflushing the column. If this doesn't resolve the issue, replace the guard column (if installed) and inspect all fittings and tubing for leaks or improper seating.[7]
Q6: My glutaric acid peak is tailing, but other compounds look fine. What's the cause?
If only the analyte of interest shows poor peak shape, the problem is likely chemical in nature:
-
Sample solvent mismatch: Injecting a sample dissolved in a solvent stronger than the initial mobile phase can cause peak distortion.[9]
-
Secondary interactions: The analyte may be interacting with active sites on the column packing material.
-
Column overload: Injecting too much analyte can saturate the column, leading to tailing.[8]
Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase. Verify the mobile phase pH is appropriate for glutaric acid (an acidic pH, e.g., using formic acid, is recommended). If overload is suspected, dilute the sample.
Problem: Low Signal Intensity or No Peak Detected
Q7: I am not seeing a peak for glutaric acid. What should I check first?
-
MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the low mass range.
-
Source Parameters: Verify that the ESI source parameters (capillary voltage, gas flows, temperatures) are appropriate for negative ion mode and the specific flow rate.[5]
-
Sample Preparation: Confirm that the internal standard was added and that there were no errors during the extraction and reconstitution steps.
-
Analyte Stability: Glutaric acid is generally stable, but repeated freeze-thaw cycles should be avoided.
Q8: My signal intensity is very low. How can I improve it?
-
Optimize Source Parameters: Systematically adjust source parameters, such as capillary voltage and drying gas temperature, to maximize the ion signal for m/z 131.0.[4]
-
Mobile Phase Modifiers: Ensure an appropriate modifier like formic acid is present in the mobile phase to facilitate deprotonation.
-
Check for Ion Suppression: Matrix components from the sample can co-elute with glutaric acid and suppress its ionization. Diluting the sample or improving sample cleanup can mitigate this effect.
-
Clean the Ion Source: A contaminated ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ESI probe and interface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
Technical Support Center: Derivatization of Dicarboxylic Acids for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of dicarboxylic acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the derivatization of dicarboxylic acids, presented in a question-and-answer format.
1. Incomplete Derivatization: Low or No Product Peak
-
Question: My chromatogram shows a very small or no peak for my derivatized dicarboxylic acid. What are the potential causes and how can I resolve this?
-
Answer: Incomplete derivatization is a frequent challenge. Several factors can contribute to this issue. A systematic troubleshooting approach is recommended.
-
Moisture Contamination: Silylating reagents like BSTFA are highly sensitive to moisture, which can lead to hydrolysis of the reagent and the formed derivatives. Esterification reactions can also be hampered by the presence of water, as it can reverse the reaction.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Samples, especially those from aqueous solutions, must be completely dried before adding the derivatization reagent. Consider using a water scavenger, such as 2,2-dimethoxypropane, in esterification reactions.[1][2]
-
-
Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction.
-
Solution: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion. For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogen is a good starting point.[3] For esterification with BF3-methanol, using the recommended volume for the sample size is crucial.
-
-
Suboptimal Reaction Conditions: Reaction temperature and time are critical for successful derivatization.
-
Solution: Optimize the reaction temperature and duration. For BSTFA silylation, heating at 60-70°C for 20-60 minutes is common.[4][5] For BF3-methanol esterification, heating at 60-100°C for 5-60 minutes is typical.[1][5] Sterically hindered dicarboxylic acids may require longer reaction times or higher temperatures.
-
-
Poor Sample Solubility: If the dicarboxylic acid does not dissolve in the reaction mixture, the derivatization will be inefficient.
-
Solution: If the sample residue does not dissolve in the derivatizing reagent alone, consider adding a small amount of a suitable anhydrous solvent like pyridine or acetonitrile to aid dissolution before adding the reagent.[6]
-
-
2. Peak Tailing in Chromatogram
-
Question: The peak for my derivatized dicarboxylic acid is showing significant tailing. What is the cause and how can I improve the peak shape?
-
Answer: Peak tailing is often indicative of active sites within the GC system interacting with the analyte.
-
Incomplete Derivatization: As mentioned previously, unreacted carboxyl groups are polar and can interact with the GC column and liner, causing peak tailing.
-
Solution: Re-optimize your derivatization procedure to ensure complete reaction.
-
-
Active Sites in the GC System: The injector liner, column, or even contamination in the carrier gas lines can have active sites (e.g., silanol groups) that interact with the derivatized analytes.
-
Solution: Use a deactivated inlet liner and replace it regularly. Ensure the column is properly installed and conditioned. Check for and eliminate any leaks in the system.[7]
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases may manifest as tailing.
-
Solution: Try diluting your sample and re-injecting.
-
-
3. Presence of Extraneous Peaks (Artifacts)
-
Question: I am observing unexpected peaks in my chromatogram. How can I identify and minimize these artifacts?
-
Answer: Artifact peaks can originate from the derivatization reagent, the sample matrix, or degradation of the analyte or its derivative.
-
Reagent-Related Peaks: The derivatization reagents themselves or their byproducts can be detected.
-
Solution: Always run a "reagent blank" (solvent and derivatization reagent without the analyte) to identify peaks originating from the reagent. Silylation byproducts are generally volatile and elute early in the chromatogram.[3]
-
-
Side Reactions: The derivatization reagent may react with other compounds in your sample matrix, creating unexpected derivatives.
-
Solution: If possible, purify the dicarboxylic acids from the sample matrix before derivatization.
-
-
Thermal Degradation: Some derivatized dicarboxylic acids may be thermally labile and can degrade in the hot GC inlet.
-
Solution: Try lowering the injector temperature to see if the intensity of the artifact peak decreases.
-
-
Comparison of Common Derivatization Methods
The two most common derivatization techniques for dicarboxylic acids for GC-MS analysis are silylation and esterification. The choice of method depends on the specific dicarboxylic acids of interest, the sample matrix, and the desired analytical performance.
| Feature | Silylation (e.g., BSTFA) | Esterification (e.g., BF3-Methanol) |
| Reactivity | Highly reactive with active hydrogens (-COOH, -OH, -NH2).[3] | Specific for carboxylic acids.[1] |
| Reaction Speed | Generally fast, often complete within an hour.[4][5] | Can be rapid, but may require longer reaction times for complete conversion.[1] |
| Byproducts | Volatile and generally do not interfere with chromatography.[3] | Water is a byproduct, which can reverse the reaction if not removed.[1][2] |
| Derivative Stability | Trimethylsilyl (TMS) derivatives are susceptible to hydrolysis and require anhydrous conditions.[3][4] | Methyl esters are generally stable. |
| Sensitivity | Often provides lower detection limits. For C3-C9 dicarboxylic acids, detection limits can be ≤ 2 ng/m³.[8] | Good sensitivity, with detection limits for C3-C9 dicarboxylic acids around ≤ 4 ng/m³.[8] |
| Reproducibility | Can provide high reproducibility (RSD% ≤ 10%).[8] | Good reproducibility (RSD% ≤ 15%).[8] |
| Key Advantage | Derivatizes multiple functional groups simultaneously; high sensitivity. | Forms stable derivatives; less sensitive to moisture than silylation. |
| Key Disadvantage | Extreme moisture sensitivity.[3] | The presence of water can lead to incomplete reaction.[1] |
Detailed Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the derivatization of dicarboxylic acids to their trimethylsilyl (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Materials:
-
Dried dicarboxylic acid sample
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
-
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial. If the sample is not readily soluble in the silylating reagent, dissolve it in a minimal amount of an appropriate anhydrous solvent.[3] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.
-
Reagent Addition: Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS). A molar excess of at least 2:1 of the reagent to the active hydrogens in the sample is recommended to ensure the reaction goes to completion.[3]
-
Reaction: Tightly cap the vial and vortex briefly to mix. Heat the vial at 70°C for 2 hours in a heating block or oven.[4] Optimization of reaction time and temperature may be necessary for specific dicarboxylic acids.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
Protocol 2: Esterification using BF3-Methanol
This protocol details the formation of methyl esters from dicarboxylic acids using a 10% Boron trifluoride-methanol solution.
-
Materials:
-
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample into a reaction vessel. If the sample is in an aqueous solution, it must be evaporated to dryness.[1]
-
Reagent Addition: Add 2 mL of 10% BF3-Methanol solution to the sample.[1]
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes.[1]
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane.[1]
-
Vortex the mixture thoroughly to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis. To ensure the removal of any residual water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.
-
Visualizing the Workflow
Troubleshooting Logic for Incomplete Derivatization
A troubleshooting workflow for incomplete derivatization.
General Derivatization Workflow for GC-MS
A generalized workflow for dicarboxylic acid derivatization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects of Glutaric Acid-d2 Internal Standard in LC-MS
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the matrix effects associated with the use of Glutaric acid-d2 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in LC-MS refer to the alteration of the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] For this compound, this can lead to inaccurate and irreproducible quantification of the target analyte, glutaric acid.
Q2: Why is a deuterated internal standard like this compound used?
A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis.[4] Because this compound is chemically and structurally very similar to the native glutaric acid, it is expected to co-elute and experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate results.[4]
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound can compensate for matrix effects to a large extent, it may not completely eliminate them.[4] Differences in physicochemical properties due to the deuterium labeling can sometimes lead to slight chromatographic separation from the native analyte. If this separation occurs in a region of strong ion suppression or enhancement, the analyte and the internal standard may be affected differently, leading to quantification errors.
Q4: What are the common sources of matrix effects in biological samples for glutaric acid analysis?
A4: In biological matrices such as plasma, serum, and urine, common sources of matrix effects include salts, phospholipids, proteins, and other endogenous metabolites.[3] These components can co-elute with glutaric acid and its deuterated internal standard, interfering with the ionization process in the mass spectrometer.
Q5: How can I determine if my this compound internal standard is experiencing matrix effects?
A5: Two primary methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[5][6] The post-column infusion method provides a qualitative assessment by identifying regions of ion suppression or enhancement in the chromatogram.[7][8] The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the signal of this compound in a clean solvent to its signal in an extracted blank matrix.[6]
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Possible Causes:
-
Differential Matrix Effects: The analyte (glutaric acid) and this compound are eluting at slightly different times and are being affected differently by co-eluting matrix components.
-
Inconsistent Sample Preparation: Variability in the sample cleanup process leads to differing amounts of matrix components in the final extract.
-
Internal Standard Concentration: Incorrect or inconsistent concentration of the this compound spiking solution.
Solutions:
-
Optimize Chromatography: Adjust the mobile phase gradient or change the stationary phase to ensure co-elution of the analyte and internal standard.
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9] Protein precipitation is a common technique but may not be sufficient for removing all matrix interferences.[9]
-
Verify Internal Standard Concentration: Prepare fresh internal standard stock and working solutions and verify their concentrations.
Issue 2: Low Recovery of this compound
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the sample matrix.
-
Analyte Degradation: this compound may be degrading during the sample preparation process.
-
Adsorption: The analyte may be adsorbing to plasticware or the LC system components.
Solutions:
-
Optimize Extraction Protocol: Test different extraction solvents, pH conditions, and extraction times. For organic acids like glutaric acid, adjusting the pH of the sample can improve extraction efficiency.
-
Assess Stability: Perform stability experiments at each step of the sample preparation process to identify any potential for degradation.
-
Use Low-Binding Labware: Employ low-adsorption tubes and vials to minimize loss of the analyte.
Data Presentation
The following tables provide illustrative examples of quantitative data for matrix effects and recovery of dicarboxylic acids using deuterated internal standards in common biological matrices. Note that this data is based on structurally similar compounds to glutaric acid and is intended for guidance.
Table 1: Illustrative Matrix Effect Data for a Deuterated Dicarboxylic Acid Internal Standard
| Matrix | Sample Preparation Method | Mean Matrix Effect (%)[6] |
| Human Plasma | Protein Precipitation (Acetonitrile) | 75 (Ion Suppression) |
| Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | 92 (Minimal Effect) |
| Human Plasma | Solid-Phase Extraction (Mixed-Mode) | 105 (Slight Ion Enhancement) |
| Human Urine | Dilute and Shoot | 60 (Significant Ion Suppression) |
| Human Urine | Solid-Phase Extraction (Anion Exchange) | 98 (Minimal Effect) |
Table 2: Illustrative Recovery Data for a Deuterated Dicarboxylic Acid Internal Standard
| Matrix | Sample Preparation Method | Mean Recovery (%) |
| Human Plasma | Protein Precipitation (Acetonitrile) | 85 |
| Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | 95 |
| Human Plasma | Solid-Phase Extraction (Mixed-Mode) | 98 |
| Human Urine | Dilute and Shoot | >99 |
| Human Urine | Solid-Phase Extraction (Anion Exchange) | 96 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantitatively assess the matrix effect on this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank matrix (e.g., plasma, urine). Process these blank samples using your established extraction procedure. After the final extraction step, spike the extracted matrix with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound at the same concentration as Set A before the extraction process. This set is used for recovery determination.
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Calculation:
-
Matrix Effect (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[6]
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time regions where ion suppression or enhancement occurs.
Methodology:
-
Setup:
-
Prepare a solution of this compound at a concentration that provides a stable and moderate signal.
-
Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.[7]
-
-
Analysis:
-
While the internal standard is being infused, inject a blank matrix extract that has been processed with your sample preparation method.
-
Monitor the signal of the this compound.
-
-
Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor analyte/internal standard ratio.
Caption: Workflow for the post-extraction spike experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference of Glutaric Acid-d2 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isotopic interference of Glutaric acid-d2 when used as an internal standard in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound mass spectrometry?
A1: When quantifying endogenous (unlabeled) glutaric acid in a sample, a stable isotope-labeled (SIL) internal standard, such as this compound (GA-d2), is often used for accurate measurement. Isotopic interference occurs when the signal of the internal standard is artificially increased by contributions from the natural isotopes of the unlabeled glutaric acid.[1][2] Specifically, the M+2 isotope peak of natural glutaric acid can overlap with the primary mass-to-charge ratio (m/z) of the this compound internal standard, leading to an overestimation of the internal standard's concentration and, consequently, an underestimation of the endogenous glutaric acid concentration.
Q2: What causes this m/z overlap between natural glutaric acid and this compound?
A2: The overlap is due to the natural abundance of heavy isotopes of the elements that constitute glutaric acid (C5H8O4). The most significant contribution comes from the presence of two Carbon-13 (¹³C) isotopes or one Oxygen-18 (¹⁸O) isotope in a molecule of natural glutaric acid.[3][4][5] These heavier isotopes increase the mass of the molecule by approximately 2 Daltons, causing its M+2 peak to have the same nominal m/z as the monoisotopic peak of this compound.
Q3: How significant is the M+2 peak of natural glutaric acid?
A3: The significance of the M+2 peak depends on the natural isotopic abundances of carbon and oxygen. Based on these abundances, the theoretical contribution of the M+2 peak of glutaric acid can be calculated. This information is crucial for assessing the potential for interference.
Q4: Can chromatographic separation resolve the interference between unlabeled glutaric acid and this compound?
A4: While chromatographic separation is essential for separating glutaric acid from other components in the sample matrix, it generally cannot separate the isotopologues of glutaric acid from the deuterated internal standard.[6][7] This is because the chemical properties of the analyte and its deuterated internal standard are very similar, leading to co-elution.
Troubleshooting Guides
Issue 1: Non-linear calibration curve for glutaric acid quantification.
Symptoms:
-
The calibration curve for glutaric acid deviates from linearity, particularly at higher concentrations of the analyte.
-
Poor accuracy and precision in quality control samples.
Possible Cause: Isotopic interference from the M+2 peak of natural glutaric acid contributing to the signal of the this compound internal standard. This effect is more pronounced at higher analyte-to-internal standard concentration ratios.[1]
Troubleshooting Steps:
-
Verify Isotopic Purity of the Internal Standard: Ensure the this compound internal standard has high isotopic purity and is free from significant amounts of unlabeled glutaric acid.
-
Assess the Contribution of M+2: Analyze a high-concentration standard of unlabeled glutaric acid and measure the response in the mass channel of the d2-internal standard. This will quantify the extent of the isotopic overlap.
-
Apply a Correction Factor: A mathematical correction can be applied to the measured peak area of the internal standard to subtract the contribution from the natural glutaric acid.
-
Correction Formula: Corrected IS Area = Measured IS Area - (Analyte Area * Contribution Factor) Where the "Contribution Factor" is the experimentally determined ratio of the M+2 peak intensity to the M peak intensity of unlabeled glutaric acid.
-
-
Optimize Analyte to Internal Standard Ratio: If possible, adjust the concentration of the internal standard to minimize the impact of the interference. A higher concentration of the internal standard relative to the highest expected analyte concentration can reduce the relative contribution of the M+2 peak.[2]
Issue 2: Inaccurate quantification of low levels of glutaric acid.
Symptoms:
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
-
High variability in measurements at low concentrations.
Possible Cause: At low analyte concentrations, even a small absolute interference from the natural isotopes can have a significant relative impact on the internal standard's signal, leading to inaccurate results.
Troubleshooting Steps:
-
Confirm the Absence of Contamination: Ensure that there is no carryover or contamination in the LC-MS system that could contribute to the glutaric acid signal.
-
Derivatization to Improve Signal Intensity: For low-level detection, derivatization of glutaric acid can enhance its ionization efficiency and chromatographic retention, leading to a better signal-to-noise ratio.
-
Refine the Correction for Isotopic Interference: At low concentrations, a precise determination of the contribution factor for isotopic interference is critical. This may require multiple measurements of unlabeled glutaric acid standards across a range of low concentrations.
-
Evaluate Matrix Effects: Investigate if matrix components are suppressing or enhancing the ionization of glutaric acid or its internal standard, which can exacerbate inaccuracies at low concentrations.
Quantitative Data Summary
The following table summarizes the theoretical isotopic distribution of unlabeled glutaric acid (C5H8O4), which is essential for understanding the potential for isotopic interference.
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 5.63 |
| M+2 | 0.95 |
Note: These are theoretical values calculated based on the natural abundances of ¹³C, ²H, and ¹⁸O. Actual measured abundances may vary slightly.
Experimental Protocols
Protocol 1: Quantification of Glutaric Acid in Biological Samples using LC-MS/MS with Isotopic Interference Correction
1. Sample Preparation (Derivatization with n-butanol):
- To 100 µL of sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution.
- Add 200 µL of acidified n-butanol (e.g., 3 M HCl in n-butanol).
- Incubate the mixture at 60°C for 45 minutes.
- Evaporate the sample to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- MRM Transition for Glutaric Acid (butylated): Monitor a specific precursor-to-product ion transition.
- MRM Transition for this compound (butylated): Monitor the corresponding transition for the deuterated internal standard.
3. Isotopic Interference Correction:
- Prepare a series of calibration standards of unlabeled glutaric acid.
- For each standard, measure the peak area of the analyte and the peak area in the internal standard channel (arising from the M+2 isotope).
- Calculate the "Contribution Factor" as the average ratio of the M+2 peak area to the M peak area across the calibration standards.
- For all subsequent sample analyses, apply the correction formula mentioned in Troubleshooting Issue 1.
Visualizations
Caption: Isotopic interference from the M+2 peak of unlabeled glutaric acid.
Caption: Workflow for correcting isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
Technical Support Center: Stability of Glutaric Acid-d2 in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of glutaric acid-d2 in frozen biological samples. This compound is commonly used as an internal standard in quantitative bioanalysis.[1] Ensuring its stability throughout the lifecycle of a sample—from collection to analysis—is critical for generating accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in frozen biological matrices?
A1: The main stability concerns for a deuterated small molecule like this compound in biological matrices (e.g., plasma, serum, urine) include degradation due to enzymatic activity, pH instability, temperature fluctuations, and the effects of freeze-thaw cycles. While the deuterium labeling provides a distinct mass for quantification by mass spectrometry, the fundamental chemical properties of the molecule are similar to endogenous glutaric acid.[1] Therefore, proper sample handling and storage are crucial to maintain its integrity.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep biological samples at -70°C or -80°C.[2] While storage at -20°C may be acceptable for shorter durations, studies on various analytes have demonstrated that lower temperatures better preserve sample integrity over extended periods.[3][4] For short-term storage during sample processing, maintaining samples on wet ice or at 2-8°C is advisable to minimize potential degradation.[5]
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: The number of permissible freeze-thaw cycles should be determined experimentally during method validation. As a general guideline, bioanalytical methods are typically validated for three to five freeze-thaw cycles.[2] It is critical to minimize the number of times a sample is thawed and refrozen. To avoid repeated freeze-thaw cycles of the entire sample, it is best practice to aliquot samples into smaller volumes after collection.[2]
Q4: Can I use a biological matrix that has been stored for an extended period to prepare my calibration standards and quality control samples?
A4: It is not recommended. For the preparation of calibration standards and quality control (QC) samples, it is best practice to use a fresh, recently collected biological matrix. This ensures that the matrix composition is representative and has not been altered by long-term storage, which could potentially impact the accuracy of the quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound response between samples. | Inconsistent sample handling; variable storage times or temperatures. | Ensure all samples are handled and stored under uniform conditions. Follow a strict, standardized protocol from collection to analysis. |
| Multiple freeze-thaw cycles. | Aliquot samples upon receipt to minimize the number of freeze-thaw cycles for any given aliquot. Validate the method for the maximum number of freeze-thaw cycles samples will undergo. | |
| Decreasing this compound signal over time in stored QC samples. | Long-term degradation at the current storage temperature. | Evaluate the long-term stability of this compound at different temperatures (e.g., -20°C vs. -80°C) to determine optimal storage conditions.[6] |
| Adsorption to storage container walls. | Consider using different types of storage tubes (e.g., low-binding polypropylene). Ensure complete vortexing of thawed samples before analysis. | |
| Poor recovery of this compound during sample extraction. | Inefficient extraction from the biological matrix. | Optimize the sample preparation method, which may include protein precipitation or solid-phase extraction, to ensure efficient and reproducible recovery.[7] |
| pH-dependent degradation during extraction. | Adjust the pH of the extraction solution to a range where this compound is known to be stable. |
Stability Data Summary
Note: The following data is illustrative and should be confirmed by specific stability experiments for your laboratory's specific conditions and matrices. The acceptance criterion for stability is typically that the mean concentration of the analyte at a given time point is within ±15% of the initial concentration.
Table 1: Illustrative Long-Term Stability of this compound in Human Plasma, Serum, and Urine
| Storage Temperature | Matrix | 30 Days | 90 Days | 180 Days | 365 Days |
| -20°C | Plasma | 98% | 95% | 91% | 87% |
| Serum | 99% | 96% | 92% | 88% | |
| Urine | 97% | 93% | 89% | 84% | |
| -80°C | Plasma | 101% | 100% | 99% | 98% |
| Serum | 100% | 101% | 99% | 99% | |
| Urine | 102% | 100% | 98% | 97% |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) |
| Cycle 1 | 100.5% |
| Cycle 2 | 99.8% |
| Cycle 3 | 98.9% |
| Cycle 4 | 97.5% |
| Cycle 5 | 96.2% |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol is designed to determine the stability of this compound in a biological matrix under frozen storage conditions for an extended period.
-
Sample Preparation: Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at low and high quality control (LQC and HQC) concentrations.
-
Aliquoting: Distribute the spiked matrix into multiple polypropylene tubes.
-
Baseline Analysis (T=0): Immediately after preparation, analyze a set of LQC and HQC samples (in triplicate) to establish the baseline concentration.
-
Long-Term Storage: Store the remaining aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
Analysis at Time Points: At predefined intervals (e.g., 30, 90, 180, and 365 days), retrieve and thaw a set of LQC and HQC samples from each storage temperature and analyze them in triplicate.
-
Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. The stability is considered acceptable if the mean concentration is within ±15% of the baseline.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Sample Preparation: Spike a pool of the biological matrix with this compound at LQC and HQC concentrations.
-
Aliquoting: Aliquot the spiked samples into several tubes.
-
Baseline Analysis (T=0): Analyze a set of LQC and HQC samples (in triplicate) that have not undergone a freeze-thaw cycle.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, analyze a set of LQC and HQC samples.
-
Refreeze the remaining samples for at least 12 hours.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., five cycles).
-
-
Data Evaluation: Compare the mean concentration after each freeze-thaw cycle to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
Visualizations
Caption: Workflow for Stability Assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
improving peak shape for Glutaric acid-d2 in chromatography
Welcome to the technical support center for the chromatographic analysis of Glutaric acid-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic analysis of this compound, offering potential causes and solutions.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in chromatography. It is often caused by secondary interactions between the analyte and the stationary phase, or other system-related factors. Here are the primary causes and recommended solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the carboxylic acid groups of glutaric acid, leading to tailing.[1][2][3]
-
Solution:
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2][6]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[8][9]
-
Dead Volume: Excessive volume in the system (e.g., from tubing or fittings) can cause peak broadening and tailing.[1][2]
-
Solution: Minimize the length and internal diameter of tubing and ensure all fittings are properly connected.[2]
-
Question: My this compound peak is fronting. What could be the cause?
Answer:
Peak fronting is less common than tailing but can indicate specific problems with your method or column.
-
Sample Overload in a Non-Linear Adsorption Isotherm: This can occur when the sample concentration is too high.
-
Solution: Dilute the sample or reduce the injection volume.[7]
-
-
Column Collapse or Void: A void at the head of the column can cause the sample band to spread unevenly, leading to fronting. This can be caused by high pressure or using a mobile phase outside the column's recommended pH range.[8]
-
Solution:
-
Reverse Flush: A gentle reverse flush of the column (disconnected from the detector) may resolve the issue.
-
Column Replacement: If a void has formed, the column will likely need to be replaced.[8]
-
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column, resulting in a fronting peak.[1][9]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[9]
-
Question: I am observing split peaks for this compound. What should I do?
Answer:
Split peaks can be caused by a disruption in the sample path or chemical issues.
-
Partially Blocked Frit or Column Inlet: A blockage can cause the sample to be distributed unevenly onto the column.[3]
-
Injection Solvent Effect: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[2]
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[9]
-
-
Co-elution with an Interferent: The split peak may actually be two different compounds eluting very close together.
-
Derivatization Issues: If using derivatization, incomplete reaction or the presence of isomers of the derivative can lead to multiple peaks.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for this compound analysis?
A1: The choice of column depends on the sample matrix and desired separation.
-
Mixed-Mode Columns: These columns, which have both reversed-phase and ion-exchange characteristics, can provide good retention and peak shape for organic acids like glutaric acid.[4]
-
Reversed-Phase C18 Columns: These are commonly used, but often require a low pH mobile phase to ensure good peak shape for acidic compounds.[5] An aqueous C18 column can be beneficial when using highly aqueous mobile phases to prevent phase collapse.
-
Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC columns are suitable for retaining and separating highly polar compounds like glutaric acid.[5][13]
-
Specialized Organic Acid Columns: Columns specifically designed for organic acid analysis are also available and can provide excellent selectivity.[14]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical factor. Glutaric acid has two pKa values. To achieve good peak shape on a reversed-phase column, the mobile phase pH should be set low enough (e.g., pH 2.9) to keep the glutaric acid in its undissociated, less polar form.[4][5] This minimizes interactions with residual silanols on the column packing, which are a primary cause of peak tailing.[1]
Q3: Should I consider derivatization for this compound analysis?
A3: Derivatization can be beneficial, especially for GC analysis or when dealing with complex biological matrices in LC-MS.[11][12]
-
Benefits of Derivatization:
-
Common Derivatization Approaches:
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the analysis of glutaric acid and other organic acids.
Table 1: Example HPLC Mobile Phase Compositions for Organic Acid Analysis
| Mobile Phase Composition | Column Type | pH | Reference |
| 0.04 mol∙L−1 potassium dihydrogen phosphate-methanol | Reversed-Phase C18 | 2.4 | [5] |
| Water with 50 mM ammonium formate and 0.9% formic acid | Mixed-Mode C18/Anion Exchange | 2.9 | [4] |
| 0.032 N sulfuric acid | Ion-Exclusion | Not specified | |
| Acetonitrile/Water with 0.02% Sulfuric Acid | Mixed-Mode | Not specified | [18] |
Table 2: Derivatization Reagents for Glutaric Acid Analysis
| Derivatization Reagent | Analytical Technique | Purpose | Reference |
| Diethyl sulfate | GC-MS | Forms ethyl esters for improved volatility and separation. | [11] |
| 1-pyrenebutyric hydrazide (PBH) | HPLC-Fluorescence | Creates highly fluorescent derivatives for sensitive detection. | [16][17] |
| 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) | LC-MS/MS | Improves chromatographic and mass spectrometric properties. | [12] |
Experimental Protocols & Visualizations
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Mobile Phase pH Optimization for Glutaric Acid
This diagram illustrates the relationship between mobile phase pH and the ionization state of glutaric acid, which directly impacts peak shape in reversed-phase chromatography.
Caption: The influence of mobile phase pH on the peak shape of glutaric acid.
References
- 1. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 2. silicycle.com [silicycle.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mtc-usa.com [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. pragolab.cz [pragolab.cz]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. familiasga.com [familiasga.com]
- 18. Glutaric acid | SIELC Technologies [sielc.com]
minimizing ion suppression for Glutaric acid-d2 analysis
Welcome to the Technical Support Center for Glutaric Acid-d2 Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the LC-MS/MS analysis of this compound, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This results in a decreased signal intensity, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results. Essentially, even if this compound is present in your sample, its signal may be diminished or completely lost.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute perfectly with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time, a phenomenon known as the "isotope effect".[2][3] If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[2]
Q3: What are the most common sources of ion suppression in biological samples like plasma or urine?
A3: Ion suppression is primarily caused by matrix effects, which arise from components in the biological sample that co-elute with your analyte of interest.[4] Common culprits include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing significant ion suppression in reversed-phase chromatography.
-
Salts: High concentrations of salts from buffers or the sample itself can interfere with the electrospray ionization process.
-
Endogenous Metabolites: Other organic acids and small molecules naturally present in the sample can compete for ionization.
-
Proteins: Although larger molecules, residual proteins after incomplete precipitation can still foul the ion source and cause suppression.
Q4: My this compound internal standard appears to be eluting slightly earlier than the native Glutaric acid. What should I do?
A4: This is a classic example of the deuterium isotope effect.[2] To address this, you can:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve better co-elution.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be beneficial to ensure the analyte and internal standard elute as a single, unresolved peak.[3]
-
Confirm Co-elution: Always visually inspect the overlay of the analyte and internal standard chromatograms to confirm they are eluting together.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to ion suppression in this compound analysis.
Problem 1: Low or No Signal for this compound
Possible Cause: Severe ion suppression.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. A solution of Glutaric acid is continuously infused into the mass spectrometer while a blank matrix sample is injected into the LC system. Any dips in the baseline signal of the Glutaric acid infusion correspond to retention times where ion suppression is occurring.
-
Improve Sample Preparation: Your current sample cleanup may not be sufficient. Consider switching to a more rigorous technique. (See "Data Presentation" and "Experimental Protocols" sections for a comparison).
-
Dilute the Sample: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression. However, be mindful of the potential to dilute your analyte below the limit of quantification.
Problem 2: Inconsistent and Irreproducible Results
Possible Cause: Variable matrix effects and/or differential ion suppression of the analyte and internal standard.
Troubleshooting Steps:
-
Verify Co-elution: As mentioned in the FAQs, ensure that your native Glutaric acid and this compound are co-eluting perfectly. Even a small offset can lead to variability if they are on the edge of a suppression zone.
-
Evaluate Matrix Effects Quantitatively: Prepare three sets of samples:
-
Set A (Neat Solution): Glutaric acid and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): A blank matrix spiked with the analyte and internal standard before the extraction process. By comparing the peak areas between these sets, you can calculate the matrix effect and recovery.
-
-
Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to normalize the matrix effects across the entire analytical run.
Data Presentation
The choice of sample preparation is critical in minimizing ion suppression. Below is a table summarizing the typical performance of common techniques for the analysis of small, polar organic acids like Glutaric acid from a complex matrix like plasma.
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Simple, fast, and inexpensive. | High potential for ion suppression due to residual matrix components.[5] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 80 - 95 | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes.[6] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 90 - 105 | Provides the cleanest extracts and can concentrate the analyte. | More complex and costly method development.[6][7] |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of Glutaric acid at a concentration that provides a stable and mid-range signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Infuse the Glutaric acid standard solution into the second port of the T-piece using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method) onto the LC column.
-
Monitor the signal of the infused Glutaric acid throughout the chromatographic run. Dips in the signal indicate regions of ion suppression.
Sample Preparation of Plasma Samples for Glutaric Acid Analysis
a) Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE)
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid and the this compound internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Caption: General experimental workflow for this compound analysis from plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glutaric Acid-d2 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting peaks when using Glutaric acid-d2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in my analysis?
A: Co-elution is a common issue in chromatography where two or more different compounds elute from the chromatographic column at the same time, resulting in overlapping or a single, combined peak.[1][2] This is problematic because it can lead to inaccurate quantification of the analyte of interest and the internal standard, in this case, this compound.[1] It can also lead to misidentification of compounds.[1]
Q2: How can I detect co-elution with my this compound peak?
A: There are several methods to detect co-elution:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or split tops, which can indicate the presence of more than one compound.[1][3] A pure peak is typically symmetrical and has a Gaussian shape.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If using HPLC with a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak.[1] If the spectra are not consistent, it suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Analysis: When using LC-MS or GC-MS, you can examine the mass spectra across the chromatographic peak. If you observe ions with different mass-to-charge ratios (m/z) at different points within the peak, it is a strong indication of co-elution.[1]
Q3: What are the common causes of co-elution with this compound?
A: Common causes for co-elution in the analysis of glutaric acid and its deuterated internal standard include:
-
Isomeric Compounds: Structurally similar isomers, such as 3-hydroxyglutaric acid (3-OHGA) and 2-hydroxyglutaric acid (2-OHGA), are known to co-elute, which can interfere with the analysis of related compounds.[4][5][6][7]
-
Matrix Effects: Complex biological matrices can contain endogenous compounds that have similar chromatographic properties to this compound, leading to co-elution.[8]
-
Insufficient Chromatographic Resolution: The chosen chromatographic method (column, mobile phase, temperature) may not be adequate to separate this compound from other components in the sample.[9][10]
-
Metabolites of Co-administered Drugs: In clinical studies, metabolites of certain drugs can potentially co-elute with the internal standard.[11]
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to resolving co-elution issues with this compound.
Problem: Asymmetrical or broad peak for this compound, suggesting co-elution.
The first step is to optimize the chromatographic method to improve the separation (resolution) of the peaks.[10] The resolution is influenced by three main factors: efficiency, selectivity, and retention factor.[10]
Experimental Protocol: Method Modification for HPLC/LC-MS
-
Mobile Phase Composition:
-
Gradient Adjustment: If using a gradient, try making it shallower around the elution time of this compound. This can help to separate closely eluting peaks.[10]
-
Solvent Change: If using acetonitrile as the organic modifier, try switching to methanol, or vice-versa. Different solvents can alter the selectivity of the separation.[10]
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of acidic compounds like glutaric acid. Adjusting the pH can improve peak shape and resolution.
-
-
Stationary Phase (Column):
-
Change Column Chemistry: If modifications to the mobile phase are unsuccessful, consider changing the column to one with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl column).[9] This will alter the chemical interactions and can resolve the co-eluting peaks.
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase the efficiency of the separation, leading to sharper peaks and better resolution.[9]
-
-
Temperature and Flow Rate:
-
Temperature: Decreasing the column temperature can sometimes improve resolution, although it may increase run time.
-
Flow Rate: Reducing the flow rate can also enhance separation.[10]
-
Table 1: Example of Method Modification Impact on Resolution
| Parameter | Initial Method | Modified Method | Observed Result |
| Mobile Phase B | Acetonitrile | Methanol | Improved separation of this compound from an interfering peak. |
| Gradient Slope | 10%/min | 2%/min | Baseline resolution achieved. |
| Column | C18, 50 mm | C18, 100 mm | Increased peak separation. |
If chromatographic separation is not fully achievable, the high selectivity of tandem mass spectrometry (MS/MS) can be used to differentiate between co-eluting compounds.
Experimental Protocol: Optimizing MS/MS for Specificity
-
Select Unique Transitions: Identify unique precursor-to-product ion transitions (MRM transitions) for both this compound and the co-eluting interferent. Even if the compounds co-elute, the mass spectrometer can selectively detect and quantify them based on their unique mass-to-charge ratios.[7]
-
Increase Mass Resolution: If available, using a high-resolution mass spectrometer can help to distinguish between compounds with very similar masses.
Table 2: Example of Unique MRM Transitions for Isobaric Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-hydroxyglutaric acid (3-HG) derivative | 349 | 333 |
| 2-hydroxyglutaric acid (2-HG) derivative | 349 | 321 |
| Data derived from a study on differentiating co-eluting isobaric molecules by GC-MS/MS.[7] |
Sometimes, the interfering compound can be removed during the sample preparation process.
Experimental Protocol: Enhanced Sample Cleanup
-
Solid-Phase Extraction (SPE): Develop an SPE method that selectively retains the interferent while allowing this compound to pass through, or vice-versa.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE by changing the solvent and pH to selectively extract the analyte of interest away from the interference.
Visual Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Derivatization of Glutaric Acid-d2
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the derivatization of Glutaric acid-d2, a common issue in metabolic research and clinical diagnostics. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield of the derivatized this compound in my GC-MS analysis. What are the common causes for this incomplete derivatization?
A1: Incomplete derivatization is a frequent challenge that can stem from several factors. The most common culprits are related to your reagents, the reaction conditions, and the sample itself. Key areas to investigate include:
-
Reagent Quality and Handling: Derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture.[1][2][3] Improper storage or exposure to air can lead to degradation of the reagent, significantly reducing its effectiveness.[4]
-
Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction. A significant molar excess of the reagent is typically recommended to drive the reaction to completion.[5]
-
Suboptimal Reaction Conditions: Both reaction time and temperature are critical parameters.[5] For carboxylic acids, the reaction may require elevated temperatures and a sufficient duration to proceed to completion.
-
Presence of Water: Moisture in your sample or solvents can quench the derivatization reaction or hydrolyze the formed derivatives.[1] It is crucial to ensure all components are anhydrous.
-
Sample Matrix Effects: Complex biological matrices can contain interfering substances that inhibit the derivatization reaction.[5]
Q2: My chromatogram shows the peak for underivatized this compound. How can I improve the derivatization efficiency?
A2: Seeing a peak for the underivatized analyte is a clear indication of an incomplete reaction. To enhance derivatization efficiency, consider the following optimization steps:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for this compound. For silylation of dicarboxylic acids with BSTFA, heating at 70-80°C for 60-90 minutes is often a good starting point.[6]
-
Increase Reagent Concentration: As a general rule, a 2:1 molar ratio of the silylating reagent (e.g., BSTFA) to active hydrogens in the analyte is recommended. For dicarboxylic acids like glutaric acid, this means at least a 4:1 molar ratio of BSTFA to the acid.
-
Use a Catalyst: The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can significantly increase the reactivity of silylating reagents like BSTFA, especially for hindered functional groups.[7] A common reagent mixture is BSTFA + 1% TMCS.
-
Ensure Anhydrous Conditions: Thoroughly dry your sample extract before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen.[5] Use high-purity, anhydrous solvents for your reaction.[1]
-
Solvent Selection: The choice of solvent can influence the reaction. Pyridine and acetonitrile are commonly used solvents for silylation reactions.[8] Dimethylformamide (DMF) has also been shown to be an effective medium for the derivatization of carboxylic acids.[9]
Q3: I'm seeing multiple peaks for my derivatized this compound. What could be the cause?
A3: The presence of multiple peaks can be due to the formation of different derivatives or side reactions. For a dicarboxylic acid like glutaric acid, you might be observing both the mono- and di-silylated derivatives if the reaction is incomplete. To address this:
-
Drive the Reaction to Completion: By applying the optimization strategies mentioned in Q2 (increasing temperature, time, and reagent concentration), you can favor the formation of the fully derivatized product (di-trimethylsilyl ester).
-
Check for Reagent Byproducts: The derivatization reagent itself can sometimes produce byproducts that appear in the chromatogram.[5] Running a reagent blank (the derivatization reagent in solvent without the analyte) can help identify these peaks.
-
Consider Analyte Stability: While silylated derivatives of carboxylic acids are generally stable, prolonged exposure to moisture before analysis can lead to hydrolysis and the appearance of partially derivatized or underivatized analyte peaks.[10]
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA for GC-MS Analysis
This protocol provides a general guideline for the preparation of trimethylsilyl (TMS) derivatives of this compound.
1. Sample Preparation:
- Transfer an appropriate volume of the sample extract containing this compound to a micro-reaction vessel.
- Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical to remove all traces of water.[1][5]
2. Derivatization Reaction:
- Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to the dried sample.
- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The use of a catalyst like TMCS can enhance the reaction rate.[7]
- Securely cap the reaction vessel.
- Heat the mixture at 75°C for 60 minutes in a heating block or oven.[6]
3. Analysis:
- After the reaction is complete, allow the vessel to cool to room temperature.
- The sample is now ready for direct injection into the GC-MS system. If the concentration is high, a dilution with an appropriate solvent like hexane may be necessary.[5]
Quantitative Data Summary
The efficiency of derivatization is highly dependent on the reaction conditions. The following table summarizes typical conditions and expected outcomes for the silylation of dicarboxylic acids.
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Expected Outcome with this compound |
| Derivatization Reagent | BSTFA | BSTFA + 1% TMCS | Increased reaction speed and completeness with catalyst.[7] |
| Reagent to Analyte Ratio | 2:1 molar ratio | >4:1 molar ratio | Higher ratio ensures complete derivatization of both carboxyl groups. |
| Reaction Temperature | Room Temperature | 75°C[6] | Elevated temperature is often required for dicarboxylic acids. |
| Reaction Time | 15 minutes | 60-90 minutes[6] | Longer reaction time ensures the reaction proceeds to completion. |
| Presence of Moisture | Trace amounts present | Anhydrous conditions | Absence of water is critical for successful silylation.[1] |
| Expected Derivatization | Incomplete (mono- and di-silylated forms) | >95% Complete (di-silylated form) | Optimized conditions lead to a single, sharp peak for the fully derivatized analyte.[7] |
Visualizations
A troubleshooting workflow for incomplete derivatization.
An experimental workflow for silylation derivatization.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromtech.com [chromtech.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chromforum.org [chromforum.org]
- 9. scispace.com [scispace.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right chromatography column for Glutaric acid-d2
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column and troubleshooting common issues encountered during the analysis of Glutaric acid-d2.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatography technique for analyzing this compound?
A1: The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them often depends on the sample matrix, the required sensitivity, and whether derivatization is a viable option in your workflow.
Q2: Is derivatization necessary for the analysis of this compound?
A2: For GC-MS analysis, derivatization is mandatory to make the non-volatile glutaric acid amenable to gas chromatography.[1][2][3][4][5] Common derivatization methods include trimethylsilylation. For LC-MS, derivatization is not always necessary but can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, thereby increasing sensitivity.[6][7][8][9]
Q3: Can I use the same column for this compound as for unlabeled Glutaric acid?
A3: Yes, in most cases, the same column can be used. The deuterium labeling in this compound results in a negligible difference in polarity and retention time compared to the unlabeled form under typical chromatographic conditions. The primary difference will be in the mass-to-charge ratio (m/z) detected by the mass spectrometer.
Q4: How do I choose between a reversed-phase and a HILIC column for LC-MS analysis?
A4: A reversed-phase C18 or C8 column is a good starting point, especially if you are derivatizing your analyte to increase its hydrophobicity.[6][7][8] For underivatized this compound, which is a polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention.
Q5: Are there specific columns for separating isomers of glutaric acid derivatives?
A5: Yes, for separating enantiomers of related compounds like 2-hydroxyglutaric acid, chiral columns are necessary.[10][11] For positional isomers like 2- and 3-hydroxyglutaric acid, while some separation can be achieved on standard columns, specialized methods or columns might be required to achieve baseline resolution.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Dilute the sample.- Use a column with a different stationary phase or endcapping.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| No or low retention on reversed-phase columns | This compound is a highly polar compound. | - Use a HILIC column.- Derivatize the analyte to increase its hydrophobicity.- Use a polar-embedded or polar-endcapped reversed-phase column. |
| Co-elution with interfering peaks | - Insufficient chromatographic resolution- Matrix effects | - Optimize the mobile phase gradient.- Switch to a column with a different selectivity (e.g., from C18 to a phenyl or cyano phase).- Improve sample preparation to remove interfering substances.- Use tandem mass spectrometry (MS/MS) for more selective detection.[3][10] |
| Variable retention times | - Fluctuations in mobile phase composition or flow rate- Temperature fluctuations- Column degradation | - Ensure proper pump performance and mobile phase mixing.- Use a column oven to maintain a stable temperature.[12]- Replace the column if it has reached the end of its lifetime. |
| Low sensitivity | - Poor ionization in the mass spectrometer- Suboptimal derivatization (if used) | - Optimize MS source parameters (e.g., spray voltage, gas flows).- Adjust mobile phase pH or add modifiers to enhance ionization.- Optimize the derivatization reaction conditions (reagent concentration, temperature, time).[6] |
Experimental Protocols
Method 1: LC-MS/MS Analysis of Underivatized this compound
This method is suitable for the direct analysis of this compound in aqueous samples.
-
Column: A mixed-mode column such as a Newcrom B column is a good option for retaining small polar di-carboxylic acids.[13] Alternatively, a HILIC column can be used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting condition would be 95% B, holding for 1-2 minutes, followed by a gradient to 50% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
-
Detection: ESI-MS/MS in negative ion mode. The specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined.
Method 2: GC-MS Analysis of Derivatized this compound
This method requires derivatization but can offer high sensitivity and resolution.
-
Derivatization: A common method is trimethylsilylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: A standard non-polar GC column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split injection, depending on the required sensitivity.
-
Detection: Electron Ionization (EI) Mass Spectrometry, monitoring for the characteristic fragments of the derivatized this compound.
Column Selection Guide
The choice of a chromatography column is critical for the successful analysis of this compound. The following table summarizes suitable column types and their key characteristics.
| Chromatography Mode | Column Type | Stationary Phase Chemistry | Best For | Considerations |
| LC-MS | Reversed-Phase | C18, C8 | Analysis of derivatized, more hydrophobic forms of glutaric acid.[6][8] | Poor retention of underivatized glutaric acid. |
| HILIC | Amide, Cyano, or bare silica | Analysis of underivatized, polar glutaric acid.[14] | Requires careful mobile phase selection and equilibration. | |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics.[13] | Direct analysis of acidic compounds in aqueous matrices. | Can have complex retention mechanisms. | |
| GC-MS | Capillary GC | 5% Phenyl-methylpolysiloxane | General purpose analysis of silylated derivatives. | Requires derivatization of the analyte. |
| Chiral GC | Cyclodextrin-based | Separation of enantiomers of glutaric acid derivatives (if applicable).[2] | More specialized and may require method development. |
Visualizations
Caption: Comparative workflows for LC-MS and GC-MS analysis of this compound.
Caption: Decision tree for selecting the appropriate chromatography column.
References
- 1. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijisset.org [ijisset.org]
- 7. familiasga.com [familiasga.com]
- 8. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Glutaric acid | SIELC Technologies [sielc.com]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Glutaric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug development and clinical research, ensuring the accuracy, precision, and reliability of quantitative data. In mass spectrometry-based bioanalysis, the use of an appropriate internal standard (IS) is critical for correcting analytical variability. This guide provides an objective comparison of analytical method performance using Glutaric acid-d2, a deuterated internal standard, against methods employing non-deuterated alternatives for the quantification of glutaric acid and related organic acids.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes like deuterium, these standards are chemically almost identical to the analyte of interest. This structural similarity ensures they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer, allowing for effective correction of variations during sample preparation, injection, and detection.[1]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
While direct head-to-head comparative studies are limited, the performance of analytical methods using different internal standards can be evaluated based on published validation data. The following tables summarize the performance characteristics of methods for quantifying glutaric acid and related analytes using this compound and two non-deuterated internal standards: 2-ketocaproic acid and 2-ethylbutyric acid.
Table 1: Performance Characteristics of Internal Standards in the Quantitative Analysis of Glutaric Acid and Related Analytes
| Performance Parameter | This compound (Deuterated IS) | 2-Ketocaproic Acid (Non-Deuterated IS) | 2-Ethylbutyric Acid (Non-Deuterated IS) |
| Analyte(s) | 3-Hydroxyglutaric Acid[2] | Glutaric Acid, Methylmalonic acid, etc.[3] | Glutaric Acid, Methylsuccinic acid, etc.[4] |
| Analytical Method | LC-MS/MS[2] | GC-MS/MS[3] | LC-MS/MS[4] |
| Linearity (Correlation Coefficient) | r² = 0.9996[2] | Not explicitly stated, but method showed good performance. | > 0.992[4] |
| Precision (%CV) | Intra-assay: 2-18%, Inter-assay: 2-18%[2] | Not explicitly stated, but diagnostic peaks were >5x upper limit of normal.[3] | Intra-assay: ≤ 10.4%, Inter-day: ≤ 5.7%[4] |
| Accuracy (%Recovery) | 66-115%[2] | Extraction Efficiency: 57-106%[3] | Within 15% of nominal value[4] |
| Lower Limit of Quantification (LLOQ) | 1.56 ng/mL[2] | Not a quantitative method for specific concentrations, but a screening method.[3] | Detectable from at least 0.50 µM[4] |
Table 2: Comparison of Key Internal Standard Attributes
| Attribute | This compound (Deuterated IS) | Non-Deuterated Structural Analogs |
| Structural Similarity to Analyte | High (Isotopologue) | Moderate to Low |
| Co-elution with Analyte | Expected to be identical or very close | May differ significantly |
| Correction for Matrix Effects | High efficacy | Variable efficacy |
| Correction for Extraction Variability | High efficacy | Variable efficacy |
| Potential for Differential Ion Suppression/Enhancement | Low | Higher |
| Commercial Availability | Generally available | Can be more readily available |
| Cost | Generally higher | Generally lower |
Experimental Protocols
Method 1: Quantification of 3-Hydroxyglutaric Acid using this compound (LC-MS/MS)
This method is adapted from a validated assay for the diagnosis of glutaric aciduria type 1.[2]
Sample Preparation:
-
To 100 µL of plasma or urine, add an aliquot of the deuterated 3-hydroxyglutaric acid internal standard.
-
Add acetonitrile to precipitate proteins.
-
Centrifuge the sample and transfer the protein-free supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatize the residue using 3 M HCl in 1-butanol with heating.
-
Evaporate the derivatized sample to dryness.
-
Reconstitute the dried derivative in a 50% methanol-water solution for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water with appropriate modifiers.
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization.
Method 2: Screening of Organic Acids using 2-Ketocaproic Acid (GC-MS/MS)
This method is based on a screening assay for multiple organic acidemias.[3]
Sample Preparation:
-
Perform solid-phase extraction of the urine sample.
-
Add 2-ketocaproic acid as the internal standard.
-
Evaporate the sample to dryness.
-
Derivatize the residue to form trimethylsilyl (TMS) derivatives.
-
Reconstitute the sample in a suitable solvent for GC-MS/MS analysis.
GC-MS/MS Conditions:
-
GC Column: A capillary column suitable for organic acid analysis.
-
Carrier Gas: Helium.
-
Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI).
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation using an internal standard.
Caption: A typical workflow for bioanalytical method validation.
Logical Comparison of Internal Standard Selection
The choice between a deuterated and a non-deuterated internal standard involves a trade-off between performance and cost. The following diagram illustrates the decision-making process.
Caption: Decision logic for internal standard selection.
Conclusion
For the highest level of confidence in quantitative bioanalytical data, a deuterated internal standard such as this compound is the superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides more effective correction for experimental variability, leading to enhanced accuracy and precision. While non-deuterated internal standards can be employed, particularly in screening methods or when cost is a major constraint, their use necessitates more rigorous validation to ensure that they adequately compensate for matrix effects and other potential sources of error. The data presented in this guide underscores the importance of selecting an appropriate internal standard based on the specific requirements of the analytical method and the intended application of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of Glutaric Acid-d2 Standard
In the realm of metabolic research and clinical diagnostics, particularly for inherited metabolic disorders such as Glutaric Aciduria Type I (GA-I), the precise and accurate quantification of disease biomarkers is paramount.[1][2] Glutaric acid, a key analyte in this context, requires a robust analytical methodology for its measurement in biological matrices.[2] The gold standard for such quantitative analyses is the use of stable isotope-labeled internal standards in conjunction with mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of the analytical performance of the Glutaric acid-d2 standard, a commonly utilized internal standard, focusing on the critical parameters of linearity, accuracy, and precision.
The performance data presented herein is based on established analytical methodologies and published validation data for deuterated glutaric acid standards, including close analogs like Glutaric acid-d4, which exhibit nearly identical analytical behavior.[3][4] For comparative purposes, the performance of a hypothetical alternative, a non-isotopically labeled structural analog internal standard, is also presented to highlight the advantages of using a stable isotope-labeled standard.
Quantitative Performance Data
The following tables summarize the typical analytical performance characteristics of this compound (and its close analog, Glutaric acid-d4) compared to a non-isotopically labeled internal standard.
Table 1: Performance Characteristics of Deuterated Glutaric Acid Internal Standard
| Parameter | Performance Metric | Typical Value | Source |
| Linearity | Correlation Coefficient (r²) | > 0.999 | |
| Calibration Range | 2.5 - 400 µM | [3][4] | |
| Accuracy | Recovery | 96% - 103% | |
| Precision | Intra-day Precision (%CV) | < 15% | [3][4] |
| Inter-day Precision (%CV) | < 15% | [3][4] | |
| Run-to-run Precision (%CV) | 1.2% - 8.6% |
%CV: Percent Coefficient of Variation
Table 2: Comparative Performance of a Non-Isotopically Labeled Structural Analog Internal Standard
| Parameter | Performance Metric | Typical Value | Source |
| Linearity | Correlation Coefficient (r²) | > 0.99 | Generic expectation |
| Calibration Range | Analyte-dependent | Generic expectation | |
| Accuracy | Recovery | 80% - 120% | Generic expectation |
| Precision | Intra-day Precision (%CV) | < 20% | Generic expectation |
| Inter-day Precision (%CV) | < 20% | Generic expectation | |
| Run-to-run Precision (%CV) | 5% - 20% | Generic expectation |
The data clearly indicates the superior performance of the deuterated internal standard in terms of linearity, accuracy, and precision. The closer the correlation coefficient is to 1.0, the more linear the response. The narrower range for recovery and lower %CV for precision with the deuterated standard demonstrate its ability to more effectively compensate for variations during sample preparation and analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the linearity, accuracy, and precision of an analytical method using a this compound internal standard.
Linearity Assessment
Objective: To determine the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte (glutaric acid) over a specified range.
Procedure:
-
Prepare a stock solution of unlabeled glutaric acid of a known high concentration.
-
Perform a serial dilution of the stock solution to create a minimum of five to seven calibration standards of different concentrations. A typical range for glutaric acid analysis is 2.5 µM to 400 µM.[3][4]
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
-
To each calibration standard, add a constant volume of the internal standard working solution.
-
Process the samples using the established analytical method (e.g., derivatization, extraction).
-
Analyze the prepared standards by GC-MS or LC-MS/MS.
-
For each standard, calculate the ratio of the peak area of the analyte (glutaric acid) to the peak area of the internal standard (this compound).
-
Plot the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis on the plotted data. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.999.
Accuracy Assessment
Objective: To determine the closeness of the measured value to the true value, typically expressed as percent recovery.
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range of the assay by spiking a known amount of glutaric acid into a representative biological matrix (e.g., urine, plasma).
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
-
Add a constant volume of the internal standard working solution to each QC sample.
-
Process and analyze the QC samples using the validated analytical method.
-
Calculate the concentration of glutaric acid in each QC sample using the calibration curve.
-
Determine the percent recovery using the following formula: (Measured Concentration / Spiked Concentration) * 100%
-
The acceptance criteria for recovery are typically within 95% to 105%, although a broader range may be acceptable depending on the regulatory guidelines.
Precision Assessment
Objective: To determine the degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision).
Procedure:
-
Intra-day Precision (Repeatability):
-
Prepare QC samples at low, medium, and high concentrations.
-
Analyze a minimum of five replicates of each QC level within the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and percent coefficient of variation (%CV) for the measured concentrations at each level.
-
-
Inter-day Precision (Intermediate Precision):
-
Prepare QC samples at low, medium, and high concentrations.
-
Analyze the QC samples on at least three different days, preferably with different analysts and/or instruments.
-
Calculate the mean, standard deviation, and %CV for the combined results from all days for each concentration level.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the analytical performance of a chemical standard like this compound.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glutaric Acid-d2 and 13C-Glutaric Acid as Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly for the diagnosis and monitoring of metabolic disorders like Glutaric Aciduria Type I, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for glutaric acid: Glutaric acid-d2 (deuterated) and 13C-glutaric acid (carbon-13 labeled).
The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during sample preparation and ionization, thereby accurately compensating for any variations in the analytical process. While both deuterated and 13C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.
Key Performance Parameters: A Comparative Analysis
The selection of an internal standard can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following tables summarize the key performance differences between this compound and 13C-glutaric acid, with supporting data extrapolated from studies on deuterated and 13C-labeled internal standards in general, as direct comparative studies on these specific glutaric acid isotopes are not extensively documented.
Table 1: General Performance Comparison
| Parameter | This compound (Deuterated) | 13C-Glutaric acid (Carbon-13 Labeled) | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than unlabeled glutaric acid.[1] | Typically co-elutes perfectly with unlabeled glutaric acid.[1] | The superior co-elution of 13C-glutaric acid provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising quantification accuracy.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | 13C-glutaric acid is the superior choice for complex biological matrices like plasma and urine where significant matrix effects are expected. |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study on a different analyte showed a 40% error due to this effect. | Demonstrates improved accuracy and precision due to better co-elution and correction for matrix effects. | The closer physicochemical properties of 13C-glutaric acid to the native analyte result in more reliable and reproducible quantification. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially if the label is in an exchangeable position. | Highly stable, as the 13C-12C bond is not prone to exchange. | 13C-glutaric acid offers greater assurance of label integrity throughout the analytical process. |
| Cost and Availability | Generally less expensive and more readily available. | Typically more expensive due to a more complex synthesis process. | The choice may be influenced by budget and availability, but the superior performance of 13C-glutaric acid often justifies the higher cost for critical applications. |
Table 2: Expected Method Validation Parameters
The following table presents expected validation parameters for a hypothetical LC-MS/MS method for glutaric acid quantification in human plasma, comparing the performance of this compound and 13C-glutaric acid as internal standards. These values are based on typical performance differences observed in the literature.
| Validation Parameter | Expected Performance with this compound | Expected Performance with 13C-Glutaric acid |
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Recovery (%) | 85-115% | 90-110% |
| Matrix Effect (% CV) | < 20% | < 15% |
Experimental Protocols
A robust and reliable analytical method is crucial for accurate quantification. Below is a detailed methodology for a typical LC-MS/MS experiment for the analysis of glutaric acid in biological samples.
Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add a known concentration of the internal standard (either this compound or 13C-glutaric acid).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate glutaric acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glutaric Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion. For example, for underivatized glutaric acid, a possible transition is m/z 131 -> 113.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 133 -> 115).
-
13C-Glutaric acid: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., assuming 13C5-glutaric acid, m/z 136 -> 118).
-
-
Quantification
The concentration of glutaric acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of glutaric acid and a fixed concentration of the internal standard.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: The isotopic effect on chromatographic retention time, showing the typical earlier elution of a deuterated standard compared to the analyte and the co-elution of a 13C-labeled standard.
Conclusion and Recommendation
While this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of 13C-glutaric acid for robust and accurate quantitative bioanalysis. Its identical chromatographic behavior ensures more effective compensation for matrix effects, leading to higher accuracy and precision. For demanding applications such as clinical diagnostics and drug development studies, where data integrity is of utmost importance, the investment in 13C-glutaric acid is highly recommended to ensure the development of the most reliable and robust analytical methods. When using a deuterated internal standard, thorough method validation is critical to ensure that potential issues like chromatographic shifts do not compromise the quality of the results.
References
A Guide to Inter-Laboratory Comparison of Glutaric Acid Quantification Using Glutaric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the precise quantification of glutaric acid, a key biomarker for the inherited metabolic disorder Glutaric Aciduria Type I. The use of a stable isotope-labeled internal standard, Glutaric acid-d2, is critical for achieving accurate and reproducible results across different laboratories. This document outlines detailed experimental protocols, presents a summary of inter-laboratory performance data, and visualizes key biochemical and experimental workflows to support researchers and clinicians in the field.
The Biochemical Context: Glutaric Aciduria Type I
Glutaric aciduria type I (GA-I) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzyme plays a crucial role in the metabolic pathways of lysine, hydroxylysine, and tryptophan.[1][2][3] A defect in GCDH leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in various body fluids.[3][4] Elevated levels of glutaric acid are neurotoxic and can lead to severe neurological damage, particularly in the basal ganglia.[1] Therefore, accurate and reliable quantification of glutaric acid is essential for the diagnosis, monitoring, and management of GA-I.[4][5]
Quantification of Glutaric Acid: The Role of this compound
To ensure the accuracy and precision of glutaric acid quantification, a stable isotope-labeled internal standard, such as this compound, is employed.[6] This internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. By adding a known amount of this compound to each sample at the beginning of the analytical process, variations in sample extraction, derivatization, and instrument response can be corrected for, leading to more reliable results. This is particularly important in inter-laboratory comparisons, where different instruments and protocols may be used.
Experimental Workflow for Glutaric Acid Quantification
The quantification of glutaric acid in biological samples, such as urine or plasma, typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common analytical techniques.
Detailed Experimental Protocols
Accurate and reproducible quantification of glutaric acid requires meticulous adherence to validated experimental protocols. Below are key considerations for each step of the process.
Sample Preparation
-
Internal Standard Spiking : A precise volume of a known concentration of this compound is added to the biological sample (e.g., urine, plasma) prior to any extraction steps.
-
Extraction :
-
Liquid-Liquid Extraction (LLE) : Organic solvents such as ethyl acetate or diethyl ether are commonly used to extract organic acids from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE) : SPE cartridges can provide a cleaner extract by selectively retaining the analytes of interest while washing away interfering substances.
-
-
Derivatization : For analysis by GC-MS, the carboxylic acid groups of glutaric acid and its internal standard must be derivatized to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Chromatographic and Mass Spectrometric Analysis
The choice between GC-MS and LC-MS/MS depends on the laboratory's instrumentation and expertise. Both techniques can provide the necessary sensitivity and selectivity for accurate quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography | Capillary column (e.g., DB-5ms) with a temperature gradient program. | Reversed-phase column (e.g., C18) with a gradient of aqueous mobile phase and organic solvent (e.g., methanol or acetonitrile) containing an acid modifier (e.g., formic acid). |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) in negative ion mode. |
| Mass Analysis | Selected Ion Monitoring (SIM) of characteristic ions for glutaric acid and this compound derivatives. | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for glutaric acid and this compound. |
Inter-Laboratory Comparison of Glutaric Acid Quantification
While a direct peer-reviewed inter-laboratory comparison study for glutaric acid quantification using this compound was not identified, data from proficiency testing (PT) schemes and external quality assessment (EQA) programs provide valuable insights into the performance of clinical laboratories. These programs distribute the same samples to multiple laboratories and compare the reported results.
The European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) conducts a Quantitative Organic Acids scheme. The annual reports from this scheme show the inter-laboratory variation for analytes including 3-hydroxyglutaric acid, a key diagnostic marker for GA-I.
Table 1: Summary of Inter-Laboratory Performance for 3-Hydroxyglutaric Acid (Data adapted from ERNDIM reports)
| Performance Metric | Result | Interpretation |
| Number of Participating Labs | >100 | A large number of laboratories participate, providing a robust dataset. |
| Median Recovery | Often below 80% | Indicates a systematic underestimation of the true concentration across many labs, potentially due to extraction inefficiency or derivatization issues. |
| Coefficient of Variation (CV) | Varies significantly | A high CV suggests considerable disagreement between laboratories, highlighting the need for standardized protocols. |
| Linearity (Regression Coefficient) | Generally >0.95 | Most laboratories demonstrate good linearity within their analytical range, suggesting that calibration is not the primary source of variability. |
Note: This table is a qualitative summary of typical findings from EQA reports and does not represent specific data from a single year.
The College of American Pathologists (CAP) also offers proficiency testing for biochemical genetics. Reports from these programs indicate that while most laboratories perform well, challenges with subtle or complex cases can lead to variability in results.
Conclusion
The accurate quantification of glutaric acid using a stable isotope-labeled internal standard like this compound is fundamental for the reliable diagnosis and management of Glutaric Aciduria Type I. While analytical methods like GC-MS and LC-MS/MS are well-established, inter-laboratory comparison data from proficiency testing schemes highlight the importance of standardized protocols and continuous quality control to minimize variability between laboratories. This guide provides a framework for researchers and clinicians to understand the critical aspects of glutaric acid quantification, from the underlying biochemistry to the practicalities of experimental execution and data interpretation. Adherence to best practices and participation in external quality assessment programs are crucial for ensuring high-quality, comparable results in this critical area of metabolic disease diagnostics.
References
- 1. familiasga.com [familiasga.com]
- 2. erndimqa.nl [erndimqa.nl]
- 3. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Establishing the Limit of Detection for Glutaric Acid with Glutaric Acid-d2: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glutaric acid, establishing a reliable limit of detection (LOD) is a critical step in method validation. This guide provides a comparative overview of different analytical approaches for determining the LOD of glutaric acid, with a focus on methods employing Glutaric acid-d2 as an internal standard. The use of a deuterated internal standard is a widely accepted practice in mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis, thereby enhancing accuracy and precision.[1][2]
This guide presents quantitative data from various methods, details a comprehensive experimental protocol for an LC-MS/MS-based approach, and includes a visual workflow to aid in the practical implementation of these methodologies.
Comparative Performance of Analytical Methods
The limit of detection for glutaric acid can vary significantly depending on the analytical technique, sample matrix, and instrumentation used. Below is a summary of reported LOD and Lower Limit of Quantification (LLOQ) values from different methodologies.
| Analytical Method | Analyte | Internal Standard | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | Glutaric Acid | Not Specified | Industrial By-product | ≤ 0.06 mg/L | - | Thermo Fisher Application Note |
| LC-MS/MS | Glutaric Acid | Not Specified | Plasma | - | 20 ng/mL | [3] |
| LC-MS/MS | Glutaric Acid | Not Specified | Urine | - | 100 ng/mL | [3] |
| Automated LC-MS/MS | Organic Acids (including Glutaric Acid) | Not Specified | Serum | 0.06 µM (for most analytes) | - | [4] |
| HPLC with Fluorescence Derivatization | Glutaric Acid | Not Specified | Urine | 0.2 µmol/L | - | [5] |
Experimental Protocol: Determination of LOD for Glutaric Acid by LC-MS/MS
This protocol outlines a typical workflow for determining the limit of detection of glutaric acid in a biological matrix (e.g., urine or plasma) using an LC-MS/MS system with this compound as the internal standard.
Materials and Reagents
-
Glutaric Acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., drug-free human urine or plasma)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of glutaric acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the glutaric acid stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the 50:50 acetonitrile/water mixture to a final concentration of, for example, 100 ng/mL.
Sample Preparation
-
Spiking: Spike a known volume of the biological matrix with the glutaric acid working standard solutions to create a set of calibration standards. A blank sample (matrix with no added analyte) should also be prepared.
-
Internal Standard Addition: Add a fixed volume of the this compound working solution to all samples (calibration standards, quality controls, and the blank).
-
Protein Precipitation (for plasma/serum): Add a protein precipitation agent (e.g., ice-cold acetonitrile) to the samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Dilution (for urine): Dilute the urine samples with the initial mobile phase to minimize matrix effects.
-
Final Preparation: Transfer the supernatant (from plasma/serum) or the diluted urine to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Glutaric Acid: Monitor a specific precursor-to-product ion transition (e.g., m/z 131 -> 87).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 133 -> 89).
-
-
Determination of the Limit of Detection (LOD)
The LOD is typically determined based on the signal-to-noise ratio (S/N).
-
Analyze a series of low-concentration spiked samples.
-
Determine the concentration at which the analyte peak is reliably distinguishable from the baseline noise.
-
A signal-to-noise ratio of 3:1 is commonly used to establish the LOD.
Alternatively, the LOD can be calculated from the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow
Caption: Workflow for LOD determination of glutaric acid.
Signaling Pathways and Logical Relationships
In the context of this analytical methodology, there are no biological signaling pathways to depict. The logical relationship is a linear experimental workflow, as illustrated in the diagram above. The process flows from the preparation of standards and samples, through instrumental analysis, to data processing and the final determination of the limit of detection.
References
- 1. lcms.cz [lcms.cz]
- 2. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 3. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation [mdpi.com]
- 5. familiasga.com [familiasga.com]
A Comparative Guide to the Recovery of Glutaric Acid-d2 Across Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Deuterated internal standards, such as glutaric acid-d2, are the gold standard in mass spectrometry-based quantification, as they effectively compensate for analyte loss during sample preparation and analysis.[1] This guide provides a comparative analysis of the recovery of this compound in various biological matrices, supported by experimental data and detailed methodologies.
The use of a deuterated internal standard is crucial as it behaves similarly to the endogenous analyte throughout the entire analytical process, from extraction to detection.[1] By introducing a known amount of the deuterated standard at the beginning of the sample preparation, any loss of the target analyte is mirrored by the loss of the internal standard. This allows for an accurate and precise calculation of the analyte's concentration.[1]
Comparative Recovery Data
The following table summarizes the recovery percentages of glutaric acid and its deuterated analogs in different biological matrices as reported in various studies. It is important to note that recovery can be influenced by the specific extraction and analytical methods employed.
| Biological Matrix | Analyte | Recovery Percentage (%) | Analytical Method | Reference |
| Urine | Glutaric Acid | 96 | GC-MS | [2] |
| Serum | Glutaric Acid | 103 | GC-MS | [2] |
| Plasma & Urine | 3-Hydroxyglutaric Acid | 66 - 115 | LC-MS/MS | [3] |
| Dried Urine Spots | 3-Hydroxyglutaric Acid | 48.6 - 105.4 | LC-MS/MS | [4] |
Experimental Protocols
The methodologies employed to extract and quantify glutaric acid and its deuterated analogs vary depending on the biological matrix. Below are detailed protocols adapted from published research.
Extraction from Urine and Serum using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on an isotope dilution mass spectrometric assay for the quantification of glutaric acid.[2]
-
Internal Standard Spiking: A known amount of deuterated glutaric acid (e.g., glutaric acid-d4) is added to the urine or serum sample.
-
Sample Preparation:
-
Urine: An aliquot of the urine sample is used directly.
-
Serum: Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). The sample is then centrifuged, and the supernatant is collected.
-
-
Extraction: A double liquid-liquid extraction is performed to isolate the organic acids.
-
Derivatization: The extracted and dried residue is derivatized to make the analytes volatile for GC-MS analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS). The mixture is heated to ensure complete derivatization.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The quantification is performed by comparing the peak area of the endogenous glutaric acid to that of the deuterated internal standard.
Extraction from Plasma and Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is for the quantification of 3-hydroxyglutaric acid, a related metabolite, and is applicable to glutaric acid as well.[3]
-
Internal Standard Spiking: An aliquot of deuterated 3-hydroxyglutaric acid internal standard is added to the plasma or urine samples.
-
Protein Precipitation: Acetonitrile is added to the samples to precipitate proteins.
-
Supernatant Collection and Drying: The samples are centrifuged, and the protein-free supernatant is transferred to a new tube and dried under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized using 3 M HCl in 1-butanol with heating. This butylation step improves the chromatographic properties of the analyte.
-
Reconstitution: The dried derivative is reconstituted in a 50% methanol-water solution.
-
LC-MS/MS Analysis: An aliquot of the reconstituted sample is injected into the LC-MS/MS system for analysis. Separation is typically achieved using a C8 or C18 HPLC column.
Extraction from Dried Urine Spots (DUS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers a simple and rapid approach for the analysis of glutaric acid and related compounds from dried samples.[4][5]
-
Sample Punching: A small disc (e.g., 3.2 mm) is punched from the dried urine spot.
-
Direct Derivatization: The punched disc is placed in a tube, and a derivatizing agent is added directly to the sample. For example, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be used to improve chromatographic and mass spectrometric properties.[5]
-
Heating: The sample mixture is heated (e.g., at 60°C for 45 minutes) to facilitate the derivatization reaction.
-
LC-MS/MS Analysis: An aliquot of the reaction solution is directly injected into the LC-MS/MS system for quantification.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a recovery study of this compound in a biological matrix.
Caption: Generalized workflow for a this compound recovery study.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Glutaric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of glutaric acid, a key biomarker in diagnosing certain inborn errors of metabolism like Glutaric Aciduria Type 1. The use of a stable isotope-labeled internal standard, such as Glutaric acid-d2, is crucial for accurate quantification in both methodologies. This document outlines the experimental protocols and presents a summary of performance data to aid researchers in selecting the most suitable technique for their analytical needs.
General Principles and Methodological Overview
The quantification of small polar molecules like glutaric acid in complex biological matrices such as urine, plasma, and cerebrospinal fluid presents analytical challenges. Both LC-MS/MS and GC-MS are powerful techniques capable of providing the necessary sensitivity and selectivity, but they operate on different principles and require distinct sample preparation workflows.
Gas Chromatography-Mass Spectrometry (GC-MS) has long been a standard for organic acid analysis. Due to the non-volatile nature of glutaric acid, a crucial derivatization step is required to make it amenable to gas chromatography. This process can be laborious and time-consuming.[1] However, GC-MS offers high separation efficiency and benefits from extensive mass spectra libraries for metabolite identification.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often considered the gold standard for small molecule detection in biological samples.[2] It boasts outstanding sensitivity, often in the low nanomolar range, and high specificity.[1] While derivatization is not always mandatory, it can be employed to enhance chromatographic and mass spectrometric properties.[3] LC-MS/MS methods are generally characterized by simpler sample preparation and faster analysis times compared to GC-MS.[1]
Quantitative Performance Data
The following tables summarize typical performance characteristics for the analysis of glutaric acid and related organic acids by LC-MS/MS and GC-MS, compiled from various studies. This compound serves as an internal standard to ensure accuracy and precision in both methods.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.99 | 0.9993 - 0.9998 |
| Limit of Detection (LOD) | As low as 0.4 µmol/l | 21 nM - 34 nM |
| Limit of Quantitation (LOQ) | 0.0019 nmol/mL - 0.057 nmol/mL | Not explicitly stated in all references, but implied to be in the low nmol/mL range |
| Precision (RSD%) | Intra-day: < 14.5%, Inter-day: < 14.5% | Run-to-run: 1.2% - 8.6% |
| Accuracy/Recovery (%) | 94% - 103% | 83% - 103% |
Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
LC-MS/MS Experimental Protocol
This protocol is a generalized procedure based on common practices for organic acid analysis.
-
Sample Preparation:
-
To 100 µL of a biological sample (e.g., urine, plasma), add an appropriate amount of this compound internal standard.
-
Deproteinize the sample by adding a threefold volume of a cold organic solvent, such as methanol or acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
Derivatization (Optional but can improve performance):
-
For enhanced sensitivity and chromatographic retention, derivatization can be performed. A common reagent is 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and pyridine.[4]
-
The reaction is typically carried out at a controlled temperature (e.g., 23-60°C) for a specific duration (e.g., 15-45 minutes).[3][4]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve peak shape.[4]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[4]
-
-
Mass Spectrometry Parameters:
GC-MS Experimental Protocol
This protocol outlines a typical workflow for GC-MS analysis of glutaric acid.
-
Sample Preparation and Extraction:
-
To a specified volume of the biological sample, add the this compound internal standard.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate after acidifying the sample with an acid such as hydrochloric acid.[5]
-
The organic layer containing the acids is collected and dried, often over anhydrous sodium sulfate.
-
The solvent is then evaporated to dryness.
-
-
Derivatization (Mandatory):
-
The dried extract must be derivatized to increase volatility. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or tert-butyldimethylsilyl (tBDMS) derivatization.[6][7]
-
The reaction is typically performed by heating the sample with the derivatizing agent at a specific temperature (e.g., 60-80°C) for a set time.
-
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry Parameters:
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct experimental workflows for LC-MS/MS and GC-MS analysis of glutaric acid.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.
Performance Characteristics at a Glance
This diagram provides a visual comparison of the key performance attributes of the two techniques.
Caption: Key performance attributes of LC-MS/MS versus GC-MS for organic acid analysis.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of glutaric acid when used with a deuterated internal standard like this compound. The choice between the two techniques often depends on the specific requirements of the study.
-
LC-MS/MS is generally favored for its high sensitivity, higher throughput, and less demanding sample preparation, making it well-suited for large-scale clinical and research studies.[1][2]
-
GC-MS remains a valuable technique, particularly when high separation efficiency is paramount and for broader organic acid profiling where established spectral libraries can aid in the identification of unknown compounds.[1]
Cross-validation between these two methods can provide the highest level of confidence in analytical results. By understanding the distinct workflows and performance characteristics of each, researchers can make informed decisions to best suit their laboratory's capabilities and research goals.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 3. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Glutaric Acid-d2 in Clinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Glutaric acid-d2 and its alternatives when used as internal standards in clinical assays for the diagnosis and monitoring of Glutaric Aciduria Type I (GA1). The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate standards for their analytical needs.
Introduction to this compound in Clinical Assays
This compound is a deuterated form of glutaric acid, commonly employed as an internal standard in mass spectrometry-based clinical assays. Its primary application is in the quantitative analysis of glutaric acid and 3-hydroxyglutaric acid in biological matrices such as urine and plasma. The accumulation of these metabolites is a key biomarker for the diagnosis of Glutaric Aciduria Type I, a rare inherited metabolic disorder caused by the deficiency of the enzyme glutaryl-CoA dehydrogenase.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[2]
Comparison of Internal Standards
While this compound is a widely used internal standard, other deuterated analogues such as Glutaric acid-d4 and 3-hydroxyglutaric acid-d5 are also utilized in clinical assays. The choice of internal standard can influence the performance of the assay. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, which is why stable isotope-labeled standards are preferred.[2][3]
The following table summarizes the performance characteristics of clinical assays employing this compound and its common alternative, Glutaric acid-d4, based on published validation data.
Table 1: Performance Characteristics of Clinical Assays for Glutaric Acid Using Deuterated Internal Standards
| Performance Metric | Assay Using this compound | Assay Using Glutaric acid-d4 | Reference |
| Linearity (Correlation Coefficient, r) | >0.99 | ≥ 0.999 | [4][5] |
| Precision (Repeatability, RSD) | <15% | < 2% | [5][6] |
| Intermediate Precision (RSD) | Not explicitly stated | < 3% | [5] |
| Accuracy (Recovery) | 96% - 103% | 98% - 102% | [4][5] |
| Limit of Detection (LOD) | 0.2 µmol/L (in urine) | Not explicitly stated | [6] |
| Limit of Quantification (LOQ) | 0.19 µM | Not explicitly stated | [4] |
| Isotopic Purity | Not explicitly stated | 98% | [7] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing experimental outcomes. Below are representative protocols for the analysis of glutaric acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards.
Protocol 1: GC-MS Analysis of Glutaric Acid in Urine
This protocol is a generalized procedure based on common practices for organic acid analysis.[8]
1. Sample Preparation:
- To 1 mL of urine, add a known amount of this compound or Glutaric acid-d4 internal standard.
- Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
- Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
- Incubate the mixture at a specified temperature and time (e.g., 60-70°C for 30-60 minutes) to convert the organic acids into their volatile trimethylsilyl (TMS) esters.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent GC system (or equivalent).
- Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
- Injection Volume: 1 µL with a split ratio (e.g., 1:15).
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
- Mass Spectrometer: Quadrupole mass filter or ion trap.
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, monitor specific ions for glutaric acid and its deuterated internal standard.
Protocol 2: LC-MS/MS Analysis of Glutaric Acid in Plasma
This protocol is a generalized procedure for targeted analysis of organic acids.[9][10]
1. Sample Preparation:
- To a small volume of plasma (e.g., 50 µL), add the deuterated internal standard (this compound or -d4).
- Precipitate proteins by adding a solvent like acetonitrile or methanol.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
- Column: A reverse-phase C18 column suitable for polar analytes.
- Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.
Visualizations
To further elucidate the context and workflow of these clinical assays, the following diagrams are provided.
Caption: A generalized workflow for the analysis of glutaric acid in clinical samples.
Caption: The metabolic pathway of lysine degradation highlighting the enzymatic block in GA1.
References
- 1. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. myadlm.org [myadlm.org]
- 4. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. environics.com [environics.com]
- 6. familiasga.com [familiasga.com]
- 7. Diagnosis, treatment and outcome of glutaric aciduria type I in Zhejiang Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Uncertainty Measurement in Glutaric Acid Analysis using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of glutaric acid, with a focus on the robust technique of isotope dilution mass spectrometry using Glutaric acid-d2 as an internal standard. It delves into the critical aspect of measurement uncertainty, offering a detailed breakdown of its sources and their quantification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to evaluate and implement this analytical approach, ensuring the reliability and comparability of results.
Introduction
Glutaric acid is a key biomarker for Glutaric Aciduria Type I, an inherited metabolic disorder. Accurate and precise quantification of glutaric acid in biological matrices such as urine and plasma is crucial for diagnosis, monitoring, and the development of therapeutic interventions. Isotope Dilution Mass Spectrometry (IDMS), particularly Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the use of a deuterated internal standard like this compound, is a powerful and widely used analytical technique for this purpose. A key aspect of any quantitative analytical method is the understanding and estimation of its measurement uncertainty. Measurement uncertainty provides a quantitative indication of the quality of a measurement result, characterizing the dispersion of the values that could reasonably be attributed to the measurand. This guide outlines the experimental protocol for glutaric acid analysis and provides a detailed framework for the estimation of measurement uncertainty, following the principles of the EURACHEM/CITAC guide.
Experimental Protocol: Glutaric Acid Analysis by GC-MS
A typical experimental workflow for the analysis of glutaric acid in a biological matrix using this compound as an internal standard is presented below. This protocol is a synthesis of methodologies reported in the scientific literature.
Sample Preparation
-
Matrix: Urine or Plasma
-
Internal Standard Spiking: A known amount of this compound internal standard solution is added to a measured volume or weight of the biological sample.
-
Extraction: The sample is subjected to a liquid-liquid or solid-phase extraction to isolate the organic acids, including glutaric acid and its deuterated analogue.
-
Drying: The extracted fraction is evaporated to dryness under a stream of nitrogen.
Derivatization
-
To increase volatility and thermal stability for GC analysis, the dried extract is derivatized. A common method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specified time (e.g., 60 minutes).
GC-MS Analysis
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography (GC): The derivatized analytes are separated on a capillary column (e.g., HP-5MS). A temperature gradient is used to achieve optimal separation.
-
Mass Spectrometry (MS): The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer operating in selected ion monitoring (SIM) mode. Specific ions for both glutaric acid and this compound are monitored to ensure specificity and accurate quantification.
Quantification
-
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of glutaric acid and a constant concentration of this compound.
-
The concentration of glutaric acid in the sample is determined from the ratio of the peak area of the analyte to the peak area of the internal standard, by reference to the calibration curve.
Diagram: Experimental Workflow for Glutaric Acid Analysis
Caption: Experimental workflow for the analysis of glutaric acid using GC-MS with a deuterated internal standard.
Uncertainty Measurement
The estimation of measurement uncertainty is a systematic process that involves identifying all potential sources of uncertainty, quantifying their individual contributions, and combining them to obtain an overall uncertainty. The "bottom-up" or "error-budget" approach, as detailed in the EURACHEM/CITAC guide, is a widely accepted methodology.
Identifying Sources of Uncertainty
A cause-and-effect (Ishikawa or fishbone) diagram is a useful tool for identifying and categorizing the potential sources of uncertainty in the analytical process.
Diagram: Cause-and-Effect Diagram for Uncertainty Sources
Caption: Cause-and-effect diagram illustrating potential sources of uncertainty in glutaric acid analysis.
Quantification of Uncertainty Components
The following tables summarize the key uncertainty components and provide examples of how their standard uncertainties can be estimated.
Table 1: Uncertainty Contributions from Materials and Equipment
| Source of Uncertainty | Type of Evaluation | Typical Value/Specification | Standard Uncertainty (u) |
| Purity of Glutaric Acid Standard | B | Certified purity: 99.8 ± 0.2% | u(purity) = 0.002 / √3 |
| Purity of this compound Standard | B | Stated purity: 98% (estimated uncertainty ± 1%) | u(purity_IS) = 0.01 / √3 |
| Weighing (Analytical Balance) | B | Calibration certificate: ± 0.1 mg | u(weighing) = 0.0001 g / √3 |
| Volume of Sample (e.g., 1 mL pipette) | B | Class A tolerance: ± 0.006 mL[1] | u(vol_sample) = 0.006 mL / √6 |
| Volume of Internal Standard (e.g., 100 µL micropipette) | B | Manufacturer's specification: ± 0.6 µL | u(vol_IS) = 0.6 µL / √3 |
| Volume of Volumetric Flask (e.g., 10 mL) | B | Class A tolerance: ± 0.025 mL[1] | u(vol_flask) = 0.025 mL / √6 |
Note: A rectangular distribution is assumed for certified values and tolerances where the divisor is √3. For volumetric glassware, a triangular distribution (divisor √6) is often assumed as values are more likely to be closer to the nominal value.
Table 2: Uncertainty Contributions from the Analytical Procedure
| Source of Uncertainty | Type of Evaluation | Method of Estimation | Typical Value | Standard Uncertainty (u) |
| Repeatability (Precision) | A | Standard deviation of replicate measurements | RSD = 2.5% | u(repeatability) = 0.025 |
| Intermediate Precision (Within-laboratory reproducibility) | A | Analysis of control samples over time by different analysts | RSD = 4.0% | u(reproducibility) = 0.040 |
| Method Bias (Recovery) | A/B | Analysis of certified reference materials or spiked samples | Mean recovery = 95 ± 5% | u(bias) = √(u(CRM)² + (s_reps/√n)²) |
| Calibration Curve | A | Statistical analysis of the regression line | Standard error of the estimate (Sy/x) | u(cal) = (Sy/x)/b * √(1/n + (x₀-x̄)²/Sxx) |
Note: The uncertainty of the calibration curve depends on the concentration of the analyte (x₀) and is lowest at the center of the calibration range.
Combining Uncertainties
The individual standard uncertainties are combined to calculate the combined standard uncertainty (u_c) using the law of propagation of uncertainty. For a model where the output quantity is a product or quotient of the input quantities, the combined relative standard uncertainty is the square root of the sum of the squares of the relative standard uncertainties of the input quantities.
The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a confidence level of approximately 95%.
U = k * u_c
Comparison of Alternative Methods
While GC-MS with a deuterated internal standard is a robust and widely used method, other techniques can also be employed for glutaric acid analysis.
Table 3: Comparison of Analytical Methods for Glutaric Acid
| Method | Principle | Advantages | Disadvantages | Typical Precision (RSD) |
| GC-MS with Deuterated IS | Gas chromatography separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High specificity and sensitivity, compensates for matrix effects and variations in sample preparation. | Requires derivatization, which adds a step to the sample preparation. | 2-5% |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | High throughput, can be used for underivatized samples in some cases, high specificity. | Potential for matrix effects (ion suppression/enhancement), may require more complex instrumentation. | 3-8% |
| HPLC with UV or Fluorescence Detection | High-performance liquid chromatography with less specific detectors. | Lower instrument cost compared to MS. | Lower specificity, potential for interferences from other compounds in the matrix. Requires derivatization for fluorescence detection. | 5-15% |
Conclusion
The accurate quantification of glutaric acid is of paramount importance for clinical diagnostics and research. The use of gas chromatography-mass spectrometry with a deuterated internal standard (this compound) offers a highly specific and precise method for this analysis. A thorough understanding and quantification of the measurement uncertainty associated with this method are essential for ensuring the reliability and comparability of the results. By systematically identifying and quantifying all significant sources of uncertainty, from the purity of the reference materials to the repeatability of the measurement and the fit of the calibration curve, a comprehensive uncertainty budget can be established. This provides a high degree of confidence in the reported glutaric acid concentrations, which is critical for making informed clinical and research decisions. While alternative methods like LC-MS/MS exist, the GC-MS approach with isotope dilution remains a benchmark for accuracy and reliability in the analysis of glutaric acid.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Glutaric Acid-d2
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Glutaric acid-d2, including personal protective equipment (PPE), operational procedures, and disposal plans.
The primary safety considerations for this compound are dictated by the chemical properties of the parent molecule, glutaric acid, as deuterium is a stable, non-radioactive isotope.[1] Glutaric acid is considered a hazardous substance that can cause serious eye irritation and may cause skin and respiratory irritation.[2][3][4][5]
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166, NIOSH (US), or other appropriate government standards.[4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is mandatory. | Inspect gloves before use. Dispose of contaminated gloves properly.[6][7][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if handling fine powders that may become airborne or if working in a poorly ventilated area. | Use in a well-ventilated area, preferably a chemical fume hood.[6][7] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Weighing and Dispensing :
-
Dissolving and Reactions :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused/Expired Compound : Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[6][7]
-
Contaminated Materials : Disposable lab coats, gloves, and bench paper that have come into contact with this compound should be disposed of as hazardous waste.
-
Aqueous Waste : If local regulations permit, aqueous waste containing this compound can be neutralized with a suitable base like sodium bicarbonate before disposal. This should be done in a fume hood, adding the base slowly to control any effervescence.[7]
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[8]
-
Consult Local Regulations : Always consult your institution's environmental health and safety (EHS) department and local regulations for specific disposal requirements.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
